Methyl 4-acetamido-2-hydroxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-acetamido-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6(12)11-7-3-4-8(9(13)5-7)10(14)15-2/h3-5,13H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXHOHRQXZMSQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193934 | |
| Record name | Methyl 4-(acetylamino)salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4093-28-1 | |
| Record name | Benzoic acid, 4-(acetylamino)-2-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4093-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-acetamidosalicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004093281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-(acetylamino)salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(acetylamino)salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 4-ACETAMIDOSALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/677WEL9DDE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-acetamido-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-acetamido-2-hydroxybenzoate, a significant organic compound, serves as a critical intermediate in the synthesis of various pharmaceutical agents and is also recognized as a process impurity in certain drug products. A thorough understanding of its physicochemical properties is paramount for researchers and professionals in drug development, enabling optimization of synthesis, formulation, and analytical methods. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines detailed experimental protocols for their determination, and presents logical workflows involving this compound.
Core Physicochemical Properties
This compound is a tan powder at room temperature.[1] Key identifiers and molecular properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 4093-28-1 | [2] |
| Molecular Formula | C₁₀H₁₁NO₄ | [2] |
| Molecular Weight | 209.2 g/mol | [2] |
| Appearance | Tan powder | |
| Melting Point | 146-147 °C | |
| Boiling Point (Predicted) | 405.1 ± 35.0 °C at 760 mmHg | |
| Density (Predicted) | 1.3 ± 0.1 g/cm³ | |
| pKa (Predicted) | 9.29 ± 0.10 |
Solubility Profile
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, DMSO, methanol, phosphate buffer at various pH levels)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial.
-
Seal the vial and place it in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After equilibration, cease agitation and allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant. To ensure no solid particles are transferred, centrifugation of the sample followed by filtration through a 0.45 µm filter is recommended.
-
Quantify the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
The experiment should be performed in triplicate to ensure accuracy and precision.
Lipophilicity: Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a critical parameter in drug discovery, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties. An experimentally determined LogP value for this compound is not available in the public domain. The following protocol describes the widely used shake-flask method for LogP determination.
Experimental Protocol: LogP Determination (Shake-Flask Method)
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer solution (e.g., phosphate-buffered saline, pH 7.4; pre-saturated with n-octanol)
-
Separatory funnels or centrifuge tubes
-
Shaker
-
Analytical instrumentation (HPLC or UV-Vis spectrophotometer)
Procedure:
-
Prepare a stock solution of this compound in the aqueous phase.
-
Add equal volumes of the n-octanol and the aqueous solution of the compound to a separatory funnel or centrifuge tube.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to facilitate partitioning.
-
Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
-
Carefully separate the n-octanol and aqueous layers.
-
Determine the concentration of this compound in each phase using a suitable analytical technique.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient (LogP = log₁₀(P)).
Logical Workflows and Relationships
This compound is a key player in several chemical and analytical processes. The following diagrams, generated using Graphviz, illustrate two such workflows.
Caption: Synthetic pathway of Mosapride from 4-Aminosalicylic Acid.
Caption: Analytical workflow for Metoclopramide impurity profiling.
Conclusion
This technical guide consolidates the available physicochemical data for this compound and provides standardized protocols for the experimental determination of key properties like solubility and lipophilicity. The presented logical workflows highlight its significance as both a synthetic intermediate and a pharmaceutical impurity. For researchers and drug development professionals, this information serves as a foundational resource for further investigation and application of this compound in their respective fields. The lack of extensive experimental data in the literature underscores the opportunity for further research to fully characterize this important molecule.
References
Methyl 4-acetamido-2-hydroxybenzoate CAS number and structure
A Technical Guide to Methyl 4-acetamido-2-hydroxybenzoate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key chemical intermediate with significant applications in the pharmaceutical industry.[1] Its precise structure and high purity are crucial for its role as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its primary application in drug development.
Chemical Structure and Identification
This compound is an aromatic compound, a derivative of salicylic acid. Its structure consists of a benzene ring substituted with a methyl ester group, a hydroxyl group, and an acetamido group.
-
Chemical Structure:
Physicochemical and Quantitative Data
The key properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 4093-28-1 | [2][4][5] |
| Molecular Formula | C₁₀H₁₁NO₄ | [2][4][6] |
| Molecular Weight | 209.20 g/mol | [2][3][4] |
| Appearance | Light Brown Solid / Solid | [5] |
| Melting Point | 146-147 °C | [7] |
| Boiling Point (Predicted) | 405.1 ± 35.0 °C | [7] |
| Density (Predicted) | 1.317 ± 0.06 g/cm³ | [7] |
| Purity | ≥97% | |
| Storage Conditions | 2-8°C Refrigerator, Inert Atmosphere | [5][7] |
| InChI Key | LCXHOHRQXZMSQN-UHFFFAOYSA-N | |
| Synonyms | 4-(Acetylamino)-2-hydroxy-benzoic Acid Methyl Ester, 4-Acetylaminosalicylic Acid Methyl Ester, Ethopabate Related Compound A | [4][5] |
Experimental Protocol: Synthesis
A common and high-yield method for the synthesis of this compound involves the acetylation of Methyl 4-amino-2-hydroxybenzoate.[8][9]
4.1 Materials and Reagents:
-
Brine solution
-
Anhydrous sodium sulfate
4.2 Step-by-Step Procedure:
-
Preparation of Reaction Mixture: In a suitable reaction vessel, dissolve Methyl 4-amino-2-hydroxybenzoate (50.7 g) in ethyl acetate (750 mL).[8][9] Add a solution of sodium bicarbonate (34.9 g) in water (250 mL).[8][9]
-
Acetylation: Slowly add acetyl chloride (29.7 mL) dropwise to the mixture over a period of 15 minutes, maintaining the temperature at 0°C.[8][9]
-
Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours.[8][9]
-
Work-up: Once the reaction is complete, separate the organic and aqueous layers.[8][9]
-
Washing and Drying: Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.[8][9]
-
Isolation of Product: Remove the solvent (ethyl acetate) by concentration under reduced pressure.[8][9] This yields the final product as a white solid.[8]
-
Yield: The reported yield for this protocol is approximately 99% (63.5 g).[8][9]
4.3 Product Confirmation: The identity of the resulting this compound can be confirmed using spectroscopic methods.[8][9]
-
¹H-NMR (CDCl₃): δ 10.86 (bs, 1H), 7.78 (d, J=8.6Hz, 1H), 7.23 (s, 1H), 7.16 (bs, 1H), 7.10 (d, J=8.6Hz, 1H), 3.92 (s, 3H), 2.19 (s, 3H).[9]
-
Mass Spectrometry (m/z): 208 (M-H)⁺.[9]
Visualized Workflows and Applications
5.1 Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis protocol described above.
Caption: Synthesis workflow for this compound.
5.2 Application in Drug Development
This compound is a crucial reagent, primarily utilized as a key intermediate in the multi-step synthesis of Mosapride.[1][4][8] Mosapride is a gastroprokinetic agent used to treat various gastrointestinal disorders.[1] The availability of high-purity this compound is essential for the efficient and cost-effective manufacturing of this API.[1]
The diagram below shows the hierarchical relationship of this compound in the synthesis of Mosapride.
Caption: Role as an intermediate in the synthesis of Mosapride.
Conclusion
This compound (CAS No: 4093-28-1) is a well-characterized compound with established physicochemical properties and a reliable, high-yield synthesis protocol. Its primary significance for researchers and drug development professionals lies in its role as an indispensable intermediate in the production of the API Mosapride. The data and protocols presented in this guide serve as a valuable technical resource for laboratories involved in organic synthesis and pharmaceutical manufacturing.
References
- 1. nbinno.com [nbinno.com]
- 2. methyl-4-acetamido-2-hydroxybenzoate | LGC Standards [lgcstandards.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. store.usp.org [store.usp.org]
- 7. 4093-28-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound | 4093-28-1 [chemicalbook.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Synthesis pathway for Methyl 4-acetamido-2-hydroxybenzoate from 4-aminosalicylic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a reliable two-step synthesis pathway for Methyl 4-acetamido-2-hydroxybenzoate, a valuable compound in pharmaceutical research, starting from 4-aminosalicylic acid. The synthesis involves an initial Fischer esterification of 4-aminosalicylic acid to yield Methyl 4-amino-2-hydroxybenzoate, followed by the acetylation of the amino group to produce the final product. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow.
I. Synthesis Pathway Overview
The synthesis of this compound from 4-aminosalicylic acid is accomplished in two primary stages:
-
Esterification: The carboxylic acid functionality of 4-aminosalicylic acid is converted to a methyl ester, yielding Methyl 4-amino-2-hydroxybenzoate. This reaction is typically carried out under acidic conditions with methanol.
-
Acetylation: The amino group of Methyl 4-amino-2-hydroxybenzoate is then acetylated using an acetylating agent, such as acetyl chloride or acetic anhydride, to form the final product, this compound.
Caption: Overall two-step synthesis pathway.
II. Experimental Protocols
Step 1: Synthesis of Methyl 4-amino-2-hydroxybenzoate (Esterification)
This procedure follows a classic Fischer esterification method.
Materials:
-
4-Aminosalicylic acid
-
Methanol (freshly distilled)
-
Concentrated Sulfuric acid
-
33% Sodium hydroxide solution
-
1M Sodium hydrogen carbonate solution
-
Ether
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend 100 g (0.654 mole) of 4-aminosalicylic acid in 1 liter of freshly distilled methanol in a round-bottom flask.[1]
-
Slowly add 50 ml of concentrated sulfuric acid to the suspension while stirring.[1]
-
Reflux the reaction mixture under a nitrogen atmosphere for 24-48 hours, or until all the solid material has dissolved.[1]
-
Concentrate the solution to approximately 350 ml by evaporation under reduced pressure.[1]
-
Neutralize the concentrated solution with 33% sodium hydroxide solution and then with 1M sodium hydrogen carbonate solution.[1]
-
Extract the product with ether (3 x 250 ml).[1]
-
Wash the combined ether layers with 1M sodium hydrogen carbonate solution (2 x 50 ml) and then with water (2 x 50 ml).[1]
-
Dry the ether layer over anhydrous magnesium sulfate (20 g).[1]
-
Remove the ether by evaporation under reduced pressure to yield the product.[1]
-
Dry the product in vacuo to obtain Methyl 4-amino-2-hydroxybenzoate.[1]
Step 2: Synthesis of this compound (Acetylation)
This procedure details the acetylation of the intermediate compound.
Materials:
-
Methyl 4-amino-2-hydroxybenzoate
-
Ethyl acetate
-
Water
-
Sodium bicarbonate
-
Acetyl chloride
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 50.7 g (303.6 mmol) of Methyl 4-amino-2-hydroxybenzoate in 750 mL of ethyl acetate.
-
In a separate vessel, prepare a solution of 34.9 g of sodium bicarbonate in 250 mL of water.
-
Combine the two solutions and cool the mixture to 0°C with stirring.
-
Slowly add 29.7 mL (415.5 mmol) of acetyl chloride dropwise over 15 minutes, maintaining the temperature at 0°C.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the final product, this compound.
III. Quantitative Data
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Reaction Parameters for the Synthesis of Methyl 4-amino-2-hydroxybenzoate
| Parameter | Value | Reference |
| Starting Material | 4-Aminosalicylic acid | [1] |
| Reagents | Methanol, Sulfuric acid | [1] |
| Reaction Time | 24-48 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Yield | 62% | [1] |
| Melting Point | 120-122 °C | [1] |
Table 2: Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Starting Material | Methyl 4-amino-2-hydroxybenzoate |
| Reagents | Acetyl chloride, Sodium bicarbonate |
| Reaction Time | 2 hours |
| Reaction Temperature | 0°C to Room Temperature |
| Yield | 99% |
Table 3: Spectroscopic Data for this compound
| Analysis | Results |
| ¹H NMR (CDCl₃) | δ 10.86 (s, 1H), 7.78 (d, J=8.6Hz, 1H), 7.23 (s, 1H), 7.16 (br s, 1H), 7.10 (d, J=8.6Hz, 1H), 3.92 (s, 3H), 2.19 (s, 3H) |
| Mass Spectrum (m/z) | 208 (M+H)⁺ |
IV. Experimental Workflow Visualization
The following diagram illustrates the logical flow of the entire synthesis process, from starting materials to the final purified product.
Caption: Experimental workflow for the synthesis.
References
Spectroscopic Profile of Methyl 4-acetamido-2-hydroxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-acetamido-2-hydroxybenzoate (CAS No. 4093-28-1), a key intermediate in the synthesis of various pharmaceuticals. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery, development, and quality control, offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: 4-(Acetylamino)-2-hydroxy-benzoic Acid Methyl Ester, 4-Acetylaminosalicylic Acid Methyl Ester
-
CAS Number: 4093-28-1
-
Molecular Formula: C₁₀H₁₁NO₄
-
Molecular Weight: 209.20 g/mol
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Tentative Assignment |
| 10.86 | Broad Signal | - | 1H | Ar-OH |
| 7.78 | Doublet | 8.6 | 1H | Ar-H |
| 7.23 | Singlet | - | 1H | Ar-H |
| 7.16 | Broad Signal | - | 1H | NH -C=O |
| 7.10 | Doublet | 8.6 | 1H | Ar-H |
| 3.92 | Singlet | - | 3H | O-CH₃ |
| 2.19 | Singlet | - | 3H | C(=O)-CH₃ |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data
Experimental ¹³C NMR data for this compound was not available in the searched resources.
Table 3: IR Spectroscopic Data
Experimental IR spectroscopic data for this compound was not available in the searched resources.
Table 4: Mass Spectrometry Data
| m/z | Ion |
| 208 | [M+H]⁺ |
A full fragmentation pattern was not available in the searched resources.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like this compound. Specific instrument parameters may need to be optimized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filtration: Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a sufficient number of scans to obtain a high-quality spectrum. A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. For fragmentation analysis, a tandem mass spectrometry (MS/MS) experiment can be performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID).
Visualizations
The following diagrams illustrate the general workflows for spectroscopic analysis.
Caption: General workflow for spectroscopic analysis of a chemical compound.
Caption: Workflow for tandem mass spectrometry (MS/MS) analysis.
Solubility profile of Methyl 4-acetamido-2-hydroxybenzoate in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 4-acetamido-2-hydroxybenzoate. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing available qualitative information, detailed experimental protocols for determining solubility, and quantitative data for structurally similar compounds to infer a likely solubility profile.
Data Presentation: Solubility Summary
| Solvent | This compound | Methylparaben ( g/100g at 25°C)[1] | Salicylamide (mol/L at 25°C)[2] | Acetaminophen (mg/mL)[3] |
| Water | Data not available | 0.25 | ~0.015 | ~2 (in PBS, pH 7.2) |
| Methanol | Slightly Soluble | 59 | ~1.0 | Data not available |
| Ethanol | Data not available | 52 | Data not available | ~25 |
| Acetone | Data not available | 47 | Data not available | Soluble[4] |
| Ethyl Acetate | Data not available | Data not available | ~0.75 | Soluble[4] |
| Dichloromethane | Data not available | Data not available | Data not available | Data not available |
| Chloroform | Data not available | Data not available | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Data not available | Data not available | ~20 |
| Dimethylformamide (DMF) | Data not available | Data not available | Data not available | ~25 |
Disclaimer: The quantitative data presented for the structurally similar compounds should be used as a directional guide only. Experimental determination is required for precise solubility values of this compound.
Experimental Protocols: Determining Thermodynamic Solubility
The most common and reliable method for determining the thermodynamic solubility of a compound is the Shake-Flask Method . This method establishes the equilibrium solubility of a solute in a solvent at a given temperature.
Shake-Flask Method Protocol
Objective: To determine the equilibrium concentration of this compound in a chosen solvent at a specific temperature.
Materials:
-
This compound (pure solid)
-
Solvent of interest (analytical grade)
-
Screw-capped vials or flasks
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Filtration device (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter that is compatible with the solvent and does not adsorb the solute.
-
Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of the compound in the same solvent is required for accurate quantification.
-
Data Reporting: Express the solubility in standard units such as mg/mL or g/100mL at the specified temperature.
Mandatory Visualization: Synthesis Pathway and Experimental Workflow
The following diagrams illustrate the synthesis of this compound and the general workflow for solubility determination.
References
In-Depth Technical Guide: Thermal Stability and Degradation Profile of Methyl 4-acetamido-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and potential degradation profile of Methyl 4-acetamido-2-hydroxybenzoate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules, namely methyl salicylate and menthyl salicylate, to project a plausible thermal behavior and degradation pathway.
Physicochemical Properties
This compound is a derivative of salicylic acid. A summary of its key physicochemical properties is presented below.
| Property | Value |
| CAS Number | 4093-28-1 |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.2 g/mol |
| Melting Point | 146-147 °C |
| Appearance | White to off-white solid |
Projected Thermal Degradation Profile
Based on thermal analysis of the structurally related compound methyl salicylate, a projected thermal degradation profile for this compound is summarized below. It is anticipated that the initial mass loss would be due to the evaporation of the compound, followed by thermal decomposition at higher temperatures.
| Thermal Event | Projected Temperature Range (°C) | Expected Mass Loss | Notes |
| Evaporation | ~100 - 220 | Significant | Based on the boiling point of methyl salicylate, evaporation is a key initial event. The acetamido group may slightly increase the boiling point compared to methyl salicylate. |
| Decomposition | > 230 | Substantial | Decomposition is expected to occur at temperatures above the boiling point, leading to the breakdown of the molecule. For methyl salicylate, this range is 238.3–297.4 °C.[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to assess thermal stability are provided below.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring the change in mass as a function of temperature.
Objective: To determine the onset of thermal decomposition and to quantify mass loss at different temperatures.
Instrumentation: A simultaneous TG-DTA (Thermogravimetric-Differential Thermal Analysis) unit or a standalone TGA instrument.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Atmosphere: The analysis is typically performed under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.
-
Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).
-
-
Data Acquisition: The instrument records the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:
-
The onset temperature of decomposition.
-
The temperature ranges of distinct degradation steps.
-
The percentage of mass loss at each step.
-
The final residual mass.
-
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides information on thermal transitions such as melting, crystallization, and glass transitions.
Objective: To determine the melting point and enthalpy of fusion of this compound.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of the compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup:
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate.
-
Heating Rate: A constant heating rate, typically 5-10 °C/min, is used.
-
Temperature Program: The sample is heated from a temperature below its expected melting point to a temperature above it.
-
-
Data Acquisition: The instrument measures the differential heat flow between the sample and the reference pan.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine:
-
Melting Point (Tm): The temperature at which the endothermic melting peak reaches its maximum.
-
Enthalpy of Fusion (ΔHf): The area under the melting peak, which corresponds to the energy required to melt the sample.
-
Visualizations
Proposed Thermal Degradation Pathway
The thermal degradation of this compound is likely to proceed through initial hydrolysis of the ester and amide groups, followed by decarboxylation and further decomposition of the aromatic ring at higher temperatures.
Caption: Proposed thermal degradation pathway of this compound.
Experimental Workflow for Thermal Stability Assessment
The logical flow for a comprehensive thermal stability assessment involves a series of analytical techniques to characterize the material's behavior under thermal stress.
Caption: Experimental workflow for assessing the thermal stability of a pharmaceutical compound.
Conclusion
References
The Multifaceted Biological Activities of N-Acetylated Hydroxybenzoate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylated hydroxybenzoate derivatives represent a significant class of compounds with a broad spectrum of biological activities, ranging from well-established anti-inflammatory and analgesic effects to promising antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the known biological activities of these derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and application of these versatile molecules.
Introduction
The acetylation of the amino group in aminohydroxybenzoic acids or the hydroxyl group in hydroxybenzoic acids gives rise to N-acetylated hydroxybenzoate derivatives. This structural modification can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, leading to a diverse array of biological effects. The most prominent example is acetylsalicylic acid (aspirin), an N-acetylated derivative of salicylic acid (2-hydroxybenzoic acid), which has been a cornerstone of medicine for over a century.[1] Beyond aspirin, a growing body of research is uncovering the therapeutic potential of other N-acetylated hydroxybenzoate derivatives, including those derived from 3-hydroxybenzoic acid, 4-hydroxybenzoic acid, and various aminobenzoic acids.
This guide will delve into the key biological activities of these compounds, presenting quantitative data in a structured format, providing detailed experimental protocols for their evaluation, and illustrating the key signaling pathways they modulate.
Key Biological Activities and Quantitative Data
The biological activities of N-acetylated hydroxybenzoate derivatives are diverse and include anti-inflammatory, antimicrobial, and anticancer effects. The following tables summarize the available quantitative data for representative compounds.
Anti-inflammatory Activity
The anti-inflammatory properties of N-acetylated hydroxybenzoate derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis.[2]
| Compound | Assay | Target | IC50/Activity | Reference(s) |
| Acetylsalicylic Acid (Aspirin) | Enzyme Inhibition | COX-1 | ~5 µM | [3] |
| Acetylsalicylic Acid (Aspirin) | Enzyme Inhibition | COX-2 | ~200 µM | [3] |
| 5-Acetamido-2-hydroxy benzoic acid derivative (PS3) | Acetic acid-induced writhing (in vivo) | Nociception | 75% inhibition at 50 mg/kg | [4] |
| N-Acetyl-p-aminophenol (Acetaminophen) | Enzyme Inhibition | COX-2 (in some contexts) | Varies | [2] |
Antimicrobial Activity
Several N-acetylated hydroxybenzoate and aminobenzoate derivatives have demonstrated activity against a range of bacterial and fungal pathogens. Their mechanism often involves the disruption of essential metabolic pathways or cell membrane integrity.
| Compound | Microorganism | MIC (µg/mL) | Reference(s) |
| N-acetyl-p-aminobenzoic acid derivatives (Schiff bases) | Staphylococcus aureus (MRSA) | 15.62 µM | [5][6] |
| N-acetyl-p-aminobenzoic acid derivatives (Schiff bases) | Candida albicans | ≥ 7.81 µM | [5][6] |
| 4-Hydroxybenzoic acid | Escherichia coli | 36.00-72.00 | [1] |
| 4-Hydroxybenzoic acid | Staphylococcus aureus | 36.00-72.00 | [1] |
| Acetaminophen | Pseudomonas aeruginosa (biofilm) | Reduction observed | [7] |
| Acetaminophen | Staphylococcus epidermidis (biofilm) | Reduction observed | [7] |
Anticancer Activity
The anticancer potential of N-acetylated hydroxybenzoate derivatives is an emerging area of research. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
| Compound | Cell Line | IC50 | Reference(s) |
| 3-Hydroxybenzoate magnesium (aspirin derivative) | HT-1080 (Fibrosarcoma) | Cytotoxic at 1mM | [8] |
| 4-Hydroxybenzoate magnesium (aspirin derivative) | HT-1080 (Fibrosarcoma) | Cytotoxic at 1mM | [8] |
| Benzoic acid | PC3 (Prostate cancer) | 85.54±3.17 µg/ml (48h) | [1][4] |
| Benzoic acid | HeLa (Cervical cancer) | 670.6±43.26 µg/ml (48h) | [1][4] |
| N-acetyl-p-aminophenol (Acetaminophen) derivatives | MCF-7 (Breast cancer) | Inhibition reported | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of N-acetylated hydroxybenzoate derivatives.
Synthesis of N-Acetyl-4-aminobenzoic Acid
This protocol describes a representative method for the N-acetylation of an aminobenzoic acid derivative.
Materials:
-
4-aminobenzoic acid
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Dichloromethane or Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzoic acid (1.0 equivalent) in anhydrous pyridine.[10]
-
Cool the solution to 0 °C in an ice bath.[10]
-
Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.[10]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Test compound (N-acetylated hydroxybenzoate derivative)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile pipette tips
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells.
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except for a sterility control) with 100 µL of the diluted inoculum.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.[1]
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing the formation of formazan crystals.[1]
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]
-
Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[1][2]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Test compound
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Administer the test compound to the rats via an appropriate route (e.g., intraperitoneal or oral).
-
After a set period (e.g., 30 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups with the control group.
Signaling Pathways and Mechanisms of Action
The biological activities of N-acetylated hydroxybenzoate derivatives are mediated through their interaction with various cellular signaling pathways.
Inhibition of Cyclooxygenase (COX) Pathway
A primary mechanism of anti-inflammatory action for compounds like aspirin is the irreversible inhibition of COX-1 and COX-2 enzymes. This is achieved through the acetylation of a serine residue in the active site of the enzyme, which blocks the entry of the substrate, arachidonic acid.
Modulation of the NF-κB Signaling Pathway
The transcription factor NF-κB plays a central role in inflammation. Aspirin has been shown to inhibit the NF-κB signaling pathway, contributing to its anti-inflammatory effects. This inhibition can occur through the prevention of IκB phosphorylation, which is a critical step for NF-κB activation.[11]
Induction of Apoptosis
Some N-acetylated hydroxybenzoate derivatives have demonstrated the ability to induce apoptosis in cancer cells. This process can be mediated through the activation of the caspase cascade, a series of proteases that execute programmed cell death.
Metabolic Pathway of N-Acetylated Hydroxybenzoates
N-acetylated hydroxybenzoate derivatives undergo metabolic transformation in the body, primarily in the liver. This process often involves cytochrome P450 (CYP) enzymes for oxidation and subsequent conjugation reactions for excretion.
Conclusion
N-acetylated hydroxybenzoate derivatives are a promising class of compounds with a wide range of biological activities that are of significant interest to the pharmaceutical and life sciences industries. Their well-established anti-inflammatory effects, coupled with emerging evidence of their antimicrobial and anticancer properties, underscore their therapeutic potential. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in the further exploration and development of these versatile molecules. Future research should focus on synthesizing and screening a broader library of these derivatives to establish more comprehensive structure-activity relationships and to identify lead compounds with enhanced potency and selectivity for various therapeutic targets.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 4. mdpi.com [mdpi.com]
- 5. ijrdt.org [ijrdt.org]
- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antibiofilm activity of Acetylsalicylic acid, Mefenamic acid, Acetaminophen against biofilms formed by P. aeruginosa and S. epidermidis [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of the Methyl 4-acetamido-2-hydroxybenzoate Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Methyl 4-acetamido-2-hydroxybenzoate core scaffold, a salicylic acid derivative, represents a promising starting point for the development of novel therapeutic agents. While primarily recognized as a key intermediate in the synthesis of the gastroprokinetic agent Mosapride, recent research into its analogous structures suggests a broader therapeutic relevance. This technical guide consolidates the current understanding of this scaffold, focusing on its synthesis, potential anti-inflammatory, antimicrobial, and anticancer activities, largely inferred from its derivatives. Detailed experimental protocols and conceptual signaling pathways are provided to facilitate further research and drug discovery efforts in this area.
Introduction
This compound is a small organic molecule with the chemical formula C₁₀H₁₁NO₄.[1] Structurally, it is the methyl ester of 4-acetamidosalicylic acid.[1] Its significance in medicinal chemistry has been historically linked to its role as a precursor in pharmaceutical manufacturing.[1][2] However, the well-established biological activities of salicylic acid and its derivatives, including their anti-inflammatory, analgesic, and more recently discovered anticancer properties, have prompted a closer examination of the therapeutic potential inherent in the this compound scaffold itself.[2] This document aims to provide a comprehensive overview of the existing knowledge and potential research directions for this compound and its derivatives.
Synthesis of this compound
The synthesis of this compound is a well-documented process, typically achieved through the acetylation of Methyl 4-amino-2-hydroxybenzoate.[3]
Synthetic Protocol
A common and efficient method involves the reaction of Methyl 4-amino-2-hydroxybenzoate with acetyl chloride in the presence of a base, such as sodium bicarbonate, in a biphasic solvent system.[3]
Materials:
-
Methyl 4-amino-2-hydroxybenzoate
-
Ethyl acetate
-
Water
-
Sodium bicarbonate
-
Acetyl chloride
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Methyl 4-amino-2-hydroxybenzoate in ethyl acetate.
-
Add a solution of sodium bicarbonate in water to the mixture.
-
Cool the biphasic mixture to 0°C with stirring.
-
Slowly add acetyl chloride dropwise to the reaction mixture.
-
Allow the reaction to gradually warm to room temperature and continue stirring for approximately 2 hours.
-
After the reaction is complete, separate the organic and aqueous layers.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the final product, this compound, typically as a white solid.[3]
Therapeutic Relevance: Inferred from Derivatives
Direct pharmacological data for this compound is scarce in publicly available literature. However, studies on its close structural analogs, particularly 5-acetamido-2-hydroxy benzoic acid, provide compelling evidence for the potential therapeutic activities of this scaffold.
Anti-inflammatory and Analgesic Activity
Derivatives of 5-acetamido-2-hydroxy benzoic acid have been investigated as novel non-steroidal anti-inflammatory drugs (NSAIDs).[4] The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.[5]
Key Findings from Derivatives:
-
In-silico studies on 5-acetamido-2-hydroxy benzoic acid derivatives have shown a good binding affinity for the COX-2 receptor.[4]
-
In-vivo studies using animal models (acetic acid-induced writhing and hot plate tests) have demonstrated significant analgesic effects for these derivatives.[4]
This suggests that the this compound scaffold may also possess COX-2 inhibitory properties.
Anticancer Activity
Salicylic acid and its derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, often through the induction of apoptosis.[6] The anti-proliferative activity of alkylated salicylic acid derivatives against HeLa cervical cancer cells has been demonstrated, with some derivatives showing greater potency than salicylic acid itself.[7]
Table 1: Cytotoxicity of Salicylic Acid Derivatives against HeLa Cells
| Compound | IC₅₀ (µg/mL) |
| Salicylic Acid | 39.968 |
| Methyl Salicylate | 28.742 |
| Ethyl Salicylate | 22.845 |
| Butyl Salicylate | 19.863 |
| Isoamyl Salicylate | 18.921 |
| Octyl Salicylate | 35.193 |
| Data from in-vitro MTT assay.[6][7] |
While direct data for this compound is unavailable, the trend observed with other salicylic acid esters suggests that this scaffold is a worthwhile candidate for anticancer screening.
Antimicrobial Activity
Benzamide derivatives, a class to which this compound belongs, have been reported to possess a broad spectrum of antimicrobial activities.[8] Studies on various N-substituted benzamides have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[8]
Table 2: Antimicrobial Activity of N-Substituted Benzamide Derivatives
| Compound ID | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
| 5a (N-(4-hydroxyphenyl)benzamide) | Bacillus subtilis | 25 | 6.25 |
| Escherichia coli | 31 | 3.12 | |
| 6b (N-(p-tolyl)benzamide) | Bacillus subtilis | 24 | 6.25 |
| Escherichia coli | 24 | 3.12 | |
| 6c (N-(4-bromophenyl)benzamide) | Bacillus subtilis | 24 | 6.25 |
| Escherichia coli | 24 | 3.12 | |
| Data from in-vitro antimicrobial screening.[8] |
These findings suggest that the this compound scaffold warrants investigation for its potential antimicrobial properties.
Experimental Protocols
The following are detailed methodologies for key in-vitro assays to evaluate the therapeutic potential of the this compound scaffold.
COX-2 Inhibition Assay (Fluorometric)
This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.
Materials:
-
COX-2 inhibitor screening kit (commercial)
-
Test compound (this compound)
-
Appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Dissolve the test compound in a suitable solvent to create a stock solution. Prepare serial dilutions to achieve the desired test concentrations.
-
Reaction Setup: In a 96-well plate, add the assay buffer, a COX-2 enzyme solution, and the test compound dilutions. Include a no-inhibitor control and a known COX-2 inhibitor as a positive control.
-
Initiation of Reaction: Add arachidonic acid (the substrate) to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.
MTT Assay for Anticancer Activity
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
Target cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.[6]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound
-
96-well microtiter plate
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the test compound that shows no visible growth (turbidity) after incubation. This can be determined visually or by measuring the optical density.[9][10]
Conclusion and Future Directions
The this compound scaffold holds considerable, yet largely unexplored, therapeutic potential. While its primary current application is as a synthetic intermediate, the biological activities of its close derivatives strongly suggest that this core structure is a promising starting point for the development of novel anti-inflammatory, anticancer, and antimicrobial agents.
Future research should focus on the direct biological evaluation of this compound to establish its intrinsic activity and to validate the inferences drawn from its derivatives. Structure-activity relationship (SAR) studies, involving the synthesis and screening of a library of analogs, will be crucial in optimizing the therapeutic properties of this scaffold. Furthermore, elucidation of the specific molecular targets and signaling pathways modulated by these compounds will provide a deeper understanding of their mechanism of action and guide future drug development efforts. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for initiating such investigations.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 4093-28-1 | Benchchem [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. scialert.net [scialert.net]
- 8. nanobioletters.com [nanobioletters.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to Methyl 4-acetamido-2-hydroxybenzoate
This technical guide provides a comprehensive overview of Methyl 4-acetamido-2-hydroxybenzoate, a key chemical intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, physical and spectral properties, and its significant role in the production of therapeutic agents.
While the primary application of this compound is as a precursor in multi-step syntheses, a thorough understanding of its characteristics is crucial for process optimization and quality control. This guide consolidates available technical data to serve as a valuable resource for professionals in the field.
Discovery and History
The initial discovery and first reported synthesis of this compound are not extensively documented in readily available historical scientific literature. Its prominence in chemical and pharmaceutical literature appears to be closely tied to its utility as a building block for more complex molecules, most notably the gastroprokinetic agent, Mosapride.[1] The compound is also identified as "Ethopabate Related Compound A" in some contexts, suggesting its relevance as a reference standard in the analysis of the veterinary drug Ethopabate.[2]
Physicochemical and Spectral Data
A summary of the known physical and spectral properties of this compound is presented below. It is important to note that some of the listed physical properties are predicted values from computational models.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | [3] |
| Molecular Weight | 209.20 g/mol | [3] |
| Appearance | Light brown solid | [2] |
| Melting Point | 146-147 °C | [1] |
| Boiling Point (Predicted) | 405.1 ± 35.0 °C | [1] |
| Density (Predicted) | 1.317 ± 0.06 g/cm³ | [1] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |
Table 2: Spectral Data for this compound
| Spectrum Type | Data | Source |
| ¹H NMR (CDCl₃) | δ 10.86 (bs, 1H), 7.78 (d, J=8.6 Hz, 1H), 7.23 (s, 1H), 7.16 (bs, 1H), 7.10 (d, J=8.6 Hz, 1H), 3.92 (s, 3H), 2.19 (s, 3H) | [4] |
| Mass Spectrum (m/z) | 208 (M+H)⁺ | [4] |
Note: Comprehensive, experimentally verified ¹³C NMR and IR spectral data are not consistently available in the surveyed literature.
Experimental Protocols
The most commonly cited synthesis of this compound involves the acetylation of Methyl 4-amino-2-hydroxybenzoate. The following is a detailed experimental protocol based on published methods.[4]
Synthesis of this compound
Materials:
-
Methyl 4-amino-2-hydroxybenzoate
-
Ethyl acetate
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Acetyl chloride (CH₃COCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of Methyl 4-amino-2-hydroxybenzoate (50.7 g, 303.6 mmol) in ethyl acetate (750 mL) is prepared in a suitable reaction vessel.
-
To this is added a solution of sodium bicarbonate (34.9 g, 415.5 mmol) in water (250 mL).
-
The biphasic mixture is cooled to 0 °C with stirring.
-
Acetyl chloride (29.7 mL, 415.5 mmol) is added dropwise to the cooled mixture over a period of 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The organic and aqueous layers are then separated.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed from the organic layer under reduced pressure to yield the crude product.
-
The resulting solid is this compound. A typical reported yield is approximately 99%.[4]
Role in Pharmaceutical Synthesis
The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of Mosapride.[1] Mosapride is a selective 5-HT₄ receptor agonist, which enhances gastrointestinal motility and is used in the treatment of various digestive disorders.[5][6]
The synthesis of Mosapride from this compound involves several subsequent chemical transformations. The workflow diagram below illustrates the pivotal position of this compound in this synthetic pathway.
Caption: Synthetic workflow for Mosapride highlighting the role of this compound.
Biological Activity and Signaling Pathways
Extensive searches of the scientific literature did not yield any studies detailing the specific biological activity or mechanism of action of this compound itself. Its role is consistently reported as a synthetic intermediate.[1][3] Therefore, a diagram of a biological signaling pathway directly involving this compound cannot be provided.
The biological activity of the final product, Mosapride, is well-characterized. It acts as a selective agonist of the serotonin 5-HT₄ receptors in the gastrointestinal tract, which leads to the release of acetylcholine and subsequent enhancement of gastric motility.[5] Mosapride has also been shown to have some antagonistic effects on 5-HT₃ receptors.[6] However, these biological effects are attributed to the final molecular structure of Mosapride and not to the intermediate, this compound.
Conclusion
This compound is a compound of significant interest to the pharmaceutical industry due to its essential role as an intermediate in the synthesis of Mosapride. This guide has provided a detailed overview of its synthesis, along with a compilation of its known physical and spectral properties. While information regarding its initial discovery and its own biological activity is limited, its importance in the production of a key therapeutic agent is well-established. The provided experimental protocol and summary of data offer a valuable resource for chemists and researchers working with this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. What is the mechanism of Mosapride Citrate Hydrate? [synapse.patsnap.com]
- 6. Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Mosapride Utilizing Methyl 4-acetamido-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of a key intermediate of Mosapride, 4-acetamido-5-chloro-2-ethoxybenzoic acid, starting from Methyl 4-acetamido-2-hydroxybenzoate. Mosapride is a selective 5-HT4 receptor agonist, acting as a gastroprokinetic agent to enhance gastrointestinal motility.[1][2][3] The protocol herein is adapted from established synthetic routes for analogous compounds and is presented with detailed experimental procedures, quantitative data summarization, and visual aids to facilitate understanding and replication in a laboratory setting.[4][5]
Introduction
Mosapride is a substituted benzamide that selectively stimulates serotonin 5-HT4 receptors in the gastrointestinal tract.[1][2] This agonistic activity promotes the release of acetylcholine, a neurotransmitter that enhances smooth muscle contraction and accelerates gastric emptying.[1][2] Its prokinetic effects make it a valuable therapeutic agent for conditions such as gastroesophageal reflux disease (GERD) and functional dyspepsia.[1] this compound serves as a crucial starting material in a multi-step synthesis of Mosapride.[6][7] This protocol focuses on the initial critical steps: the ethylation of the hydroxyl group and the subsequent chlorination of the aromatic ring to yield 4-acetamido-5-chloro-2-ethoxybenzoic acid, a direct precursor for amidation with the morpholine side chain.
Signaling Pathway of Mosapride
Mosapride's mechanism of action involves the potentiation of cholinergic signaling in the enteric nervous system. The diagram below illustrates this pathway.
Caption: Signaling pathway of Mosapride, a 5-HT4 receptor agonist.
Synthetic Workflow
The synthesis of the Mosapride intermediate from this compound involves a three-step process: ethylation, chlorination, and hydrolysis. The following diagram outlines the experimental workflow.
Caption: Workflow for the synthesis of the Mosapride intermediate.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis, based on reported literature for analogous compounds.
| Step | Reaction | Starting Material | Product | Reported Yield (%) |
| 1 | Ethylation | This compound | Methyl 4-acetamido-2-ethoxybenzoate | ~95% |
| 2 | Chlorination | Methyl 4-acetamido-2-ethoxybenzoate | Methyl 4-acetamido-5-chloro-2-ethoxybenzoate | ~97% |
| 3 | Hydrolysis | Methyl 4-acetamido-5-chloro-2-ethoxybenzoate | 4-acetamido-5-chloro-2-ethoxybenzoic acid | ~94% |
Experimental Protocols
Step 1: Synthesis of Methyl 4-acetamido-2-ethoxybenzoate (Ethylation)
-
Reagents and Materials:
-
This compound
-
Bromoethane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Buchner funnel and filter paper
-
-
Procedure:
-
To a round-bottom flask, add this compound.
-
Add DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate to the solution.
-
While stirring, add bromoethane dropwise to the mixture.
-
Attach a condenser and heat the reaction mixture to 90-100°C for 8 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold deionized water with stirring.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with deionized water.
-
Dry the product under vacuum to obtain Methyl 4-acetamido-2-ethoxybenzoate as a white solid.
-
Step 2: Synthesis of Methyl 4-acetamido-5-chloro-2-ethoxybenzoate (Chlorination)
-
Reagents and Materials:
-
Methyl 4-acetamido-2-ethoxybenzoate
-
N-Chlorosuccinimide (NCS)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Reaction vessel
-
Stirring apparatus
-
Heating apparatus
-
-
Procedure:
-
In a reaction vessel, dissolve Methyl 4-acetamido-2-ethoxybenzoate in DMF.
-
Add N-Chlorosuccinimide (NCS) to the solution.
-
Heat the reaction mixture to approximately 80°C and maintain for 2 hours with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into deionized water to precipitate the product.
-
Filter the resulting solid, wash with water, and dry to yield Methyl 4-acetamido-5-chloro-2-ethoxybenzoate.
-
Step 3: Synthesis of 4-acetamido-5-chloro-2-ethoxybenzoic acid (Hydrolysis)
-
Reagents and Materials:
-
Methyl 4-acetamido-5-chloro-2-ethoxybenzoate
-
Sodium hydroxide (NaOH) solution (e.g., 10% w/v)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Deionized water
-
Round-bottom flask with reflux condenser
-
pH paper or meter
-
-
Procedure:
-
Suspend Methyl 4-acetamido-5-chloro-2-ethoxybenzoate in a mixture of ethanol and water in a round-bottom flask.
-
Add sodium hydroxide solution to the suspension.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3.
-
A precipitate will form. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water.
-
Dry the product to obtain 4-acetamido-5-chloro-2-ethoxybenzoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). A reported yield for this step is 94.1%.[1]
-
Concluding Remarks
The protocol described provides a comprehensive guide for the synthesis of a key Mosapride intermediate from this compound. The procedures are based on established chemical transformations and offer high yields. Researchers should adhere to standard laboratory safety practices when handling all chemicals. The successful synthesis of this intermediate is a critical step in the total synthesis of Mosapride, a significant gastroprokinetic agent.
References
- 1. CN1526700A - Synthesis of Important intermediate for mosapride citrate - Google Patents [patents.google.com]
- 2. CN110143892A - The preparation method of Mosapride intermediate - Google Patents [patents.google.com]
- 3. CN111349052B - Synthesis method of mosapride citrate - Google Patents [patents.google.com]
- 4. Novel synthesis method and intermediate for 2-ethoxy-4-amino-5-chlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN103396334A - New synthesis method of 2-ethoxy-4-amino-5-chlorobenzoic acid and intermediate thereof - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. CN1226295C - Synthesis of Important intermediate for mosapride citrate - Google Patents [patents.google.com]
Application Notes and Protocols: Methyl 4-acetamido-2-hydroxybenzoate as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-acetamido-2-hydroxybenzoate is a versatile chemical intermediate with significant applications in the pharmaceutical industry. Its unique structure, featuring a salicylic acid backbone with acetamido and methyl ester functionalities, makes it a valuable precursor for the synthesis of a variety of bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its role in the synthesis of gastrointestinal prokinetic agents and other pharmacologically relevant compounds.
Chemical Properties and Spectroscopic Data
This compound is a light brown solid.[1] Key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 4093-28-1 | [2] |
| Molecular Formula | C₁₀H₁₁NO₄ | [2] |
| Molecular Weight | 209.20 g/mol | [2] |
| Melting Point | 146-147 °C | [3] |
| Appearance | Light Brown Solid | [1] |
| Storage | 2-8°C, Refrigerator, Inert atmosphere | [3][4] |
Spectroscopic Data:
| Spectrum Type | Data | Reference |
| ¹H-NMR (CDCl₃) | δ 10.86 (s, 1H), 7.78 (d, J=8.6 Hz, 1H), 7.23 (s, 1H), 7.16 (br s, 1H), 7.10 (d, J=8.6 Hz, 1H), 3.92 (s, 3H), 2.19 (s, 3H) | [5][6] |
| Mass Spectrum (m/z) | 208 (MH)⁺ | [5][6] |
| ¹³C-NMR (Predicted) | Data not explicitly found in search results, but would be predicted based on the structure. | |
| IR (Predicted) | Data not explicitly found in search results, but would show characteristic peaks for O-H, N-H, C=O (ester and amide), and aromatic C-H and C=C bonds. |
Synthesis of this compound
A common and high-yielding synthesis of this compound involves the acetylation of Methyl 4-amino-2-hydroxybenzoate.[5][6]
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 4-amino-2-hydroxybenzoate (50.7 g, 303.6 mmol)
-
Ethyl acetate (750 mL)
-
Water (250 mL)
-
Sodium bicarbonate (34.9 g, 415.5 mmol)
-
Acetyl chloride (29.7 mL, 415.5 mmol)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve Methyl 4-amino-2-hydroxybenzoate in ethyl acetate.
-
Add a solution of sodium bicarbonate in water to the reaction mixture.
-
Cool the mixture to 0°C with continuous stirring.
-
Slowly add acetyl chloride to the cooled mixture over a period of 15 minutes.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours.
-
After the reaction is complete, separate the organic and aqueous layers.
-
Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The resulting white solid is this compound.
Quantitative Data:
| Parameter | Value | Reference |
|---|---|---|
| Yield | 63.5 g (99%) | [5][6] |
| Purity | High (based on NMR and MS data) |[5][6] |
Visualization of Synthesis Workflow:
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. 4093-28-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. methyl-4-acetamido-2-hydroxybenzoate | LGC Standards [lgcstandards.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 4093-28-1 [chemicalbook.com]
Application Notes & Protocols for Purity Analysis of Methyl 4-acetamido-2-hydroxybenzoate
Abstract
This document provides detailed application notes and protocols for the purity analysis of Methyl 4-acetamido-2-hydroxybenzoate using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals to ensure the quality and purity of this compound. The protocols include sample preparation, instrument conditions, and data analysis guidelines.
High-Performance Liquid Chromatography (HPLC) Method
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. This application note describes a reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound. The method is designed to be simple, accurate, and robust for routine quality control analysis.
Principle
The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of methanol and water, with a small percentage of acetic acid to ensure good peak shape. The analyte is detected by its UV absorbance. The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Experimental Protocol
1.3.1. Apparatus and Materials
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
1.3.2. Reagents and Standards
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (glacial, analytical grade)
1.3.3. Sample Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with methanol.
-
Filter both solutions through a 0.45 µm syringe filter into HPLC vials before injection.
1.3.4. Chromatographic Conditions
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water:Acetic Acid (65:35:1, v/v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 304 nm[1] |
| Run Time | 15 minutes |
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Purity Calculation
| Peak Name | Retention Time (min) | Area | % Area |
| Impurity 1 | tbd | A1 | (A1/Atotal) * 100 |
| Main Peak | tbd | A_main | (A_main/Atotal) * 100 |
| Impurity 2 | tbd | A2 | (A2/Atotal) * 100 |
| Total | Atotal | 100 |
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective analytical technique used to identify and quantify volatile and semi-volatile compounds. For non-volatile or polar compounds like this compound, a derivatization step is often required to increase volatility and improve chromatographic performance.[2] This application note details a GC-MS method involving silylation for the purity analysis of this compound.
Principle
The sample is first derivatized using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the active hydrogen in the hydroxyl group into a less polar and more volatile trimethylsilyl (TMS) ether.[3] The derivatized sample is then injected into the GC-MS system. Separation occurs in a capillary column, and the eluted compounds are detected by a mass spectrometer. Purity is assessed by comparing the peak area of the derivatized analyte to the total peak area.
Experimental Protocol
2.3.1. Apparatus and Materials
-
GC-MS system with an electron ionization (EI) source
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Heating block or oven
-
Autosampler vials with inserts
-
Microsyringes
2.3.2. Reagents and Standards
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3]
-
Pyridine or Acetonitrile (anhydrous, GC grade)
2.3.3. Sample Preparation and Derivatization
-
Sample Solution (1 mg/mL): Accurately weigh about 1 mg of the this compound sample into an autosampler vial insert.
-
Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS.[3]
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.[3]
-
Cool the vial to room temperature before injection.
2.3.4. GC-MS Conditions
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Oven Temperature Program | Initial 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-450 amu |
Data Presentation
Table 3: Expected Mass Fragments for Derivatized Analyte
| Compound | Molecular Weight (derivatized) | Key Mass Fragments (m/z) |
| Methyl 4-acetamido-2-(trimethylsilyloxy)benzoate | 281.37 | 281, 266, 224, 180, 73 |
Table 4: Purity Calculation
| Peak Name | Retention Time (min) | Area | % Area |
| Impurity 1 | tbd | A1 | (A1/Atotal) * 100 |
| Derivatized Main Peak | tbd | A_main | (A_main/Atotal) * 100 |
| Impurity 2 | tbd | A2 | (A2/Atotal) * 100 |
| Total | Atotal | 100 |
Experimental Workflow
Caption: GC-MS analysis workflow including derivatization.
Conclusion
The described HPLC and GC-MS methods provide reliable and distinct approaches for the purity analysis of this compound. The HPLC method is straightforward and suitable for high-throughput screening in a quality control environment. The GC-MS method, while requiring a derivatization step, offers higher sensitivity and specificity, making it ideal for impurity identification and characterization. The choice of method will depend on the specific requirements of the analysis, including the need for structural confirmation of impurities.
References
Application Notes and Protocols: Methyl 4-acetamido-2-hydroxybenzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-acetamido-2-hydroxybenzoate is a salicylic acid derivative with significant applications in medicinal chemistry, primarily as a key intermediate in the synthesis of pharmaceutical agents. Its structural similarity to other bioactive compounds suggests its potential for further investigation as a pharmacologically active molecule. These application notes provide an overview of its established use and explore its potential therapeutic applications, supported by detailed experimental protocols.
Chemical Information
| Property | Value |
| CAS Number | 4093-28-1 |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.2 g/mol |
| Appearance | Light brown solid |
| Synonyms | 4-(Acetylamino)-2-hydroxy-benzoic Acid Methyl Ester, 4-Acetylaminosalicylic Acid Methyl Ester, Methyl 4-acetamidosalicylate |
Established Application: Intermediate in Mosapride Synthesis
This compound is a crucial building block in the multi-step synthesis of Mosapride, a gastroprokinetic agent that enhances gastrointestinal motility.[1] The purity and consistent supply of this intermediate are critical for the efficient manufacturing of Mosapride.[1]
Logical Workflow for Mosapride Synthesis
Caption: Synthetic pathway from starting material to Mosapride.
Potential Therapeutic Applications
As a derivative of salicylic acid, this compound holds potential for various therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities. While direct biological data for this specific compound is limited, research on structurally similar molecules, such as 5-acetamido-2-hydroxy benzoic acid, provides a basis for exploring these potential applications.
Anti-inflammatory and Analgesic Activity
Derivatives of acetamido-hydroxy benzoic acid have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. In-silico molecular docking studies on related compounds suggest a potential binding affinity for the COX-2 receptor.[2]
Anticancer Activity
The development of novel anticancer agents is an active area of research, and various salicylic acid derivatives have been explored for their potential in this field. The structure-activity relationship (SAR) studies of related compounds can guide the design of new derivatives of this compound with improved antiproliferative activity.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from Methyl 4-amino-2-hydroxybenzoate.
Materials:
-
Methyl 4-amino-2-hydroxybenzoate
-
Ethyl acetate
-
Water
-
Sodium bicarbonate
-
Acetyl chloride
-
Brine solution
-
Anhydrous sodium sulfate
-
Round bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Methyl 4-amino-2-hydroxybenzoate (50.7 g, 303.6 mmol) in ethyl acetate (750 mL) in a round bottom flask.[4]
-
Add a solution of sodium bicarbonate (34.9 g) in water (250 mL) to the flask with stirring.[4]
-
Cool the mixture to 0°C in an ice bath.[4]
-
Slowly add acetyl chloride (29.7 mL, 415.5 mmol) dropwise to the cooled mixture over 15 minutes.[4]
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours.[4]
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.[4]
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[4]
-
The resulting white solid is this compound (yields are typically high, around 99%).[4]
-
Confirm the product structure using techniques such as NMR and mass spectrometry.[4]
In Vitro COX-2 Inhibition Assay (Fluorometric) - Generalized Protocol
This protocol is a generalized method for screening compounds for COX-2 inhibitory activity and can be adapted for this compound and its derivatives.
Materials:
-
COX-2 inhibitor screening kit (containing COX-2 enzyme, assay buffer, COX probe, arachidonic acid, and a known COX-2 inhibitor like celecoxib)
-
96-well microplate
-
Fluorometric microplate reader
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare the assay components according to the manufacturer's instructions.
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and the COX probe to each well.
-
Add the test compound at various concentrations to the sample wells.
-
Include a positive control (a known COX-2 inhibitor) and a negative control (solvent only).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the negative control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the COX-2 activity.
In Vitro Anticancer Activity Assay (MTT Assay) - Generalized Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to screen for the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (solvent only).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability.
Caption: Experimental workflow for synthesis and biological evaluation.
Conclusion
This compound is a valuable compound in medicinal chemistry, with a well-established role as a synthetic intermediate. Its structural features suggest a potential for broader pharmacological applications, particularly in the development of new anti-inflammatory, analgesic, and anticancer agents. The provided protocols offer a starting point for the synthesis and biological evaluation of this compound and its future derivatives. Further research is warranted to fully elucidate its therapeutic potential.
References
Application Notes and Protocols for the Derivatization of Methyl 4-acetamido-2-hydroxybenzoate for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Structure-Activity Relationship (SAR) studies are a fundamental component of modern drug discovery, enabling the systematic exploration of how chemical structure modifications impact the biological activity of a compound. This iterative process is crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. Methyl 4-acetamido-2-hydroxybenzoate, a derivative of salicylic acid, presents a versatile scaffold for such studies. Its structure features three key functional groups amenable to chemical modification: a phenolic hydroxyl group, a methyl ester, and an acetamido group. Derivatization at these positions allows for the generation of a diverse library of analogs to probe interactions with biological targets. This document provides detailed protocols for the derivatization of this compound and presents a hypothetical SAR study to illustrate the analysis of the resulting data. The core structure, this compound, can be synthesized from methyl 4-amino-2-hydroxybenzoate.[1]
Derivatization Strategies
The primary sites for derivatization on the this compound scaffold are the 2-hydroxyl group (O-alkylation), the methyl ester (hydrolysis followed by amidation), and the 4-acetamido group (modification of the acyl group). These modifications allow for the systematic alteration of the molecule's steric and electronic properties, as well as its hydrogen bonding capabilities.
Caption: Derivatization strategies for this compound.
Experimental Protocols
Synthesis of this compound (Parent Compound)
This protocol describes the acetylation of methyl 4-amino-2-hydroxybenzoate.
Materials:
-
Methyl 4-amino-2-hydroxybenzoate
-
Ethyl acetate
-
Water
-
Sodium bicarbonate
-
Acetyl chloride
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve methyl 4-amino-2-hydroxybenzoate (1.0 eq) in ethyl acetate.[1]
-
Add a solution of sodium bicarbonate (1.4 eq) in water and cool the mixture to 0°C in an ice bath.[1]
-
Slowly add acetyl chloride (1.4 eq) dropwise to the stirred mixture over 15 minutes.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.[1]
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.[1]
-
Concentrate the filtrate under reduced pressure to yield the crude product.[1]
-
Purify the product by recrystallization or silica gel column chromatography.
Protocol for O-Alkylation of the Phenolic Hydroxyl Group
This protocol describes the synthesis of ether derivatives at the 2-hydroxy position via Williamson ether synthesis.
Materials:
-
This compound (1.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.2 eq)
-
Ethyl acetate
-
Ice-cold water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound in anhydrous DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the corresponding alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60°C if necessary, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Hydrolysis of the Methyl Ester
This protocol details the conversion of the methyl ester to the corresponding carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
2 M Sodium hydroxide (NaOH) solution
-
Concentrated Hydrochloric acid (HCl)
-
Anti-bumping granules
Procedure:
-
Place this compound in a round-bottom flask with a few anti-bumping granules.[2]
-
Add 2 M NaOH solution and heat the mixture under reflux for 30-60 minutes.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully acidify with concentrated HCl with stirring until a precipitate forms.[2]
-
Filter the precipitate and wash with a small amount of cold water.[2]
-
Dry the precipitate to obtain 4-acetamido-2-hydroxybenzoic acid.
Protocol for Amidation of the Carboxylic Acid
This protocol describes the coupling of the carboxylic acid with various amines to form amide derivatives.
Materials:
-
4-Acetamido-2-hydroxybenzoic acid (1.0 eq)
-
HATU (1.1 eq)
-
Anhydrous DMF
-
DIPEA (2.0 eq)
-
Amine (e.g., aniline, benzylamine) (1.1 eq)
-
Ethyl acetate
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a dry, nitrogen-flushed flask, dissolve 4-acetamido-2-hydroxybenzoic acid and HATU in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA to the mixture and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the desired amine in a small amount of anhydrous DMF.
-
Slowly add the amine solution to the activated carboxylic acid mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.
-
Quench the reaction by adding water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Hypothetical SAR Study: Antimicrobial Activity
To illustrate the application of these derivatization protocols, a hypothetical SAR study was designed to explore the antimicrobial activity of novel this compound derivatives against Staphylococcus aureus. The following tables summarize the synthesized compounds and their hypothetical biological data. The biological activities of p-hydroxybenzoic acid and its derivatives are well-documented, showing antimicrobial, anti-inflammatory, and antioxidant properties.[3][4]
Workflow for SAR Study
Caption: General workflow for the synthesis and SAR study of derivatives.
Data Presentation
Table 1: O-Alkyl Derivatives and their Hypothetical Antimicrobial Activity
| Compound ID | R Group (at 2-OH) | MIC (µg/mL) against S. aureus |
| 1 | -H (Parent) | 128 |
| 1a | -CH₃ | 64 |
| 1b | -CH₂CH₃ | 32 |
| 1c | -CH₂(CH₂)₂CH₃ | 16 |
| 1d | -CH₂Ph | 8 |
Table 2: Amide Derivatives and their Hypothetical Antimicrobial Activity
| Compound ID | R' Group (Amide) | MIC (µg/mL) against S. aureus |
| 2 | -OH (Carboxylic Acid) | >256 |
| 2a | -NH₂ | 128 |
| 2b | -NHPh | 64 |
| 2c | -NHCH₂Ph | 32 |
| 2d | -NH(4-Cl-Ph) | 16 |
Discussion of SAR Findings
-
O-Alkylation: The derivatization of the phenolic hydroxyl group to form ethers generally leads to an increase in antimicrobial activity. A trend is observed where increasing the lipophilicity and size of the alkyl substituent (from methyl to butyl and benzyl) enhances the potency against S. aureus. The benzyl ether derivative (1d ) was the most active in this series, suggesting that an aromatic ring at this position is favorable for activity.
-
Ester to Amide Conversion: Hydrolysis of the methyl ester to the carboxylic acid (2 ) results in a loss of activity. Conversion of the carboxylic acid to amides restores or improves activity. Similar to the O-alkylation series, increasing the lipophilicity of the amide substituent appears to be beneficial. The introduction of a 4-chlorophenyl group (2d ) significantly enhances the antimicrobial activity, indicating that electronic effects and/or specific hydrophobic interactions may play a crucial role.
Conclusion
The protocols outlined in this application note provide a robust framework for the systematic derivatization of this compound. The hypothetical SAR study demonstrates how the resulting library of compounds can be evaluated to elucidate key structural features required for biological activity. These findings can guide the design of more potent and selective analogs for further drug development efforts. The versatile nature of the parent scaffold makes it an excellent starting point for exploring a wide range of biological targets.
References
Application Notes and Protocols: In Vitro Evaluation of Methyl 4-acetamido-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of potential in vitro assays relevant to the biological evaluation of Methyl 4-acetamido-2-hydroxybenzoate. This compound is a derivative of salicylic acid, a well-known scaffold in medicinal chemistry, and is used as a reagent in the synthesis of various pharmaceutical agents, including Mosapride.[1][2][3] Given its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs), key in vitro assays to investigate its potential anti-inflammatory, cytotoxic, and antimicrobial properties are detailed below.
Potential Biological Activities and Relevant Assays
This compound's structural relationship to salicylates suggests several potential biological activities that can be explored through in vitro assays:
-
Anti-inflammatory Activity: As a salicylic acid derivative, a primary area of investigation is its potential to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[4][5]
-
Cytotoxicity: Understanding the cytotoxic profile of any compound intended for therapeutic use is crucial. The MTT assay is a standard method to assess cell viability and the cytotoxic effects of a compound on various cell lines.
-
Antimicrobial Activity: Some hydroxybenzoate derivatives have demonstrated antimicrobial properties.[6][7] Therefore, evaluating the minimum inhibitory concentration (MIC) against relevant bacterial and fungal strains could reveal another facet of its biological profile.
-
Antiviral Activity: While not a primary expectation based on its core structure, derivatives synthesized from this compound have been investigated for antiviral properties.
Data Presentation
Table 1: In Vitro Cytotoxicity and Antiviral Activity of Indole-2-carboxylate Derivatives Synthesized from this compound [8]
| Compound | TC50 (μmol/L) | Virus | IC50 (μmol/L) | Selectivity Index (SI) |
| 2f | 14.51 | Cox B3 | 1.59 | 9.1 |
| 3f | 16.37 | Cox B3 | 4.55 | 3.6 |
| 6f | 210.33 | Cox B3 | 30.12 | 7.0 |
| 8f | 122.33 | Cox B3 | 7.18 | 17.1 |
| 8e | 50.69 | Influenza A | >24.38 | – |
| 14f | 90.82 | Influenza A | 7.53 | 12.1 |
| 15e | 212.02 | Cox B3 | 44.72 | 4.7 |
| 17f | 18.29 | Cox B3 | 10.56 | 1.7 |
| 18f | 115.44 | Cox B3 | 29.88 | 3.9 |
TC50: 50% cytotoxic concentration. IC50: 50% inhibition concentration. SI: Selectivity Index (TC50/IC50).
Key Experimental Protocols
The following are detailed protocols for key in vitro assays relevant for the evaluation of this compound.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is a general guideline for a fluorometric or colorimetric assay to determine the inhibitory activity of a test compound against COX-1 and COX-2.
Principle: The COX enzyme converts arachidonic acid to prostaglandin H2 (PGH2). This activity can be measured by detecting the peroxidase component of the COX enzyme, which reduces PGG2 to PGH2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590-611 nm or fluorometrically.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
COX inhibitors (e.g., SC-560 for COX-1, DuP-697 for COX-2) as controls
-
Microplate reader
Procedure: [9]
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes and substrate to the desired concentrations in cold assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the following to triplicate wells:
-
Assay Buffer
-
Heme
-
COX enzyme (COX-1 or COX-2)
-
Test compound at various concentrations or vehicle control (DMSO).
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the test compound to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately monitor the absorbance at 590-611 nm or fluorescence at the appropriate excitation/emission wavelengths for a set period (e.g., 5-10 minutes) at room temperature or 37°C.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol describes a method to assess the inhibitory effect of a compound on 5-lipoxygenase activity.
Principle: Lipoxygenases catalyze the oxidation of polyunsaturated fatty acids. The activity can be measured by monitoring the formation of hydroperoxides, which can be detected spectrophotometrically by the increase in absorbance at 234 nm.
Materials:
-
5-Lipoxygenase enzyme
-
Sodium phosphate buffer (e.g., 0.1 M, pH 6.0-7.4)
-
Linoleic acid or arachidonic acid (substrate)
-
Test compound (this compound) dissolved in a suitable solvent
-
Known LOX inhibitor (e.g., Zileuton) as a positive control
-
UV-Vis spectrophotometer
Procedure: [8]
-
Reagent Preparation: Prepare substrate solution (e.g., sodium linoleate) and dilute the enzyme in the assay buffer.
-
Reaction Mixture: In a quartz cuvette or 96-well UV-plate, prepare the reaction mixture containing:
-
Sodium phosphate buffer
-
Test compound at various concentrations or vehicle control.
-
-
Pre-incubation: Add the 5-LOX enzyme solution to the reaction mixture and incubate for a short period (e.g., 5 minutes) at room temperature.
-
Reaction Initiation: Start the reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Measurement: Immediately measure the increase in absorbance at 234 nm for a defined time (e.g., 3-5 minutes).
-
Data Analysis: Determine the rate of the reaction (change in absorbance per minute). Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control and determine the IC50 value.
MTT Cell Viability Assay
This protocol is for a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Materials:
-
Human or animal cell line (e.g., HeLa, HepG2, RAW 264.7)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.1% NP40 in isopropanol with 4 mM HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10-50 µL of MTT solution to each well. Incubate for 1-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value (concentration that causes 50% reduction in cell viability) can be determined from a dose-response curve.
Visualizations
Signaling Pathway
Caption: Potential inhibitory action on the arachidonic acid cascade.
Experimental Workflow
Caption: General workflow for in vitro screening assays.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 4-Aminosalicylic acid | 65-49-6 [chemicalbook.com]
- 3. CN102952062B - Replace benzo-heterocycle compound and its preparation method and application - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. This compound | 4093-28-1 | Benchchem [benchchem.com]
- 6. Methyl 4-formyl-2-methoxybenzoate | 55204-14-3 | Benchchem [benchchem.com]
- 7. Synthesis and biological evaluation of orally active prodrugs and analogs of para-Aminosalicylic Acid (PAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl 4-(2-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate | 2034355-84-3 | Benchchem [benchchem.com]
- 9. synthachem.com [synthachem.com]
Application Notes and Protocols for the Acylation of Methyl 4-Amino-2-Hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-2-hydroxybenzoate, also known as methyl p-aminosalicylate, is a key intermediate in the synthesis of various pharmaceutically active compounds. The selective acylation of its amino group is a critical transformation for the development of novel drug candidates, including anti-inflammatory and antitubercular agents. The presence of both a nucleophilic amino group and a hydroxyl group on the aromatic ring presents a chemoselectivity challenge. However, due to the higher nucleophilicity of the amino group compared to the phenolic hydroxyl group, selective N-acylation can be readily achieved under controlled reaction conditions. This modification allows for the introduction of various acyl groups, enabling the modulation of the molecule's physicochemical properties and biological activity.
This document provides detailed protocols for the N-acylation of methyl 4-amino-2-hydroxybenzoate using two common acylating agents: an acid anhydride and an acyl chloride. A comparative summary of the reaction conditions and outcomes is presented to aid in method selection.
Data Presentation: Comparison of Acylation Protocols
| Parameter | Protocol 1: Acylation with Acid Anhydride | Protocol 2: Acylation with Acyl Chloride |
| Starting Material | Methyl 4-amino-2-hydroxybenzoate | Methyl 4-amino-2-hydroxybenzoate |
| Acylating Agent | Propionic Anhydride | Acetyl Chloride[1][2] |
| Solvent | Tetrahydrofuran (THF) | Ethyl acetate and Water[1][2] |
| Base/Catalyst | None (reflux) | Sodium bicarbonate[1][2] |
| Reaction Temperature | Reflux | 0 °C to Room Temperature[1][2] |
| Reaction Time | 2.5 hours | 2 hours[1][2] |
| Typical Yield | 83% | 99%[1][2] |
| Purification Method | Recrystallization from ether | Separation and solvent removal[1][2] |
Experimental Protocols
Protocol 1: N-Propionylation using Propionic Anhydride
This protocol details the N-acylation of methyl 4-amino-2-hydroxybenzoate with propionic anhydride to yield methyl 4-propionamido-2-hydroxybenzoate.
Materials:
-
Methyl 4-amino-2-hydroxybenzoate
-
Propionic Anhydride
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl ether, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
In a round-bottom flask, suspend methyl 4-amino-2-hydroxybenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add propionic anhydride (1.2 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 2.5 hours.
-
After cooling to room temperature, evaporate the THF in a gentle stream of air until the product solidifies.
-
Dissolve the solid residue in anhydrous ethyl ether and reflux for 10 minutes.
-
Cool the flask to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration, wash with cold ether (3 x 3 mL), and dry to yield analytically pure methyl 4-propionamido-2-hydroxybenzoate.
Protocol 2: N-Acetylation using Acetyl Chloride
This protocol describes the N-acetylation of methyl 4-amino-2-hydroxybenzoate using acetyl chloride in a biphasic system.[1][2]
Materials:
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve methyl 4-amino-2-hydroxybenzoate (1.0 eq) in ethyl acetate.[1][2]
-
In a separate vessel, prepare a solution of sodium bicarbonate (1.37 eq) in water.[1][2]
-
Combine the organic and aqueous solutions in the round-bottom flask and cool the mixture to 0 °C in an ice bath with stirring.[1][2]
-
Slowly add acetyl chloride (1.37 eq) dropwise to the stirred biphasic mixture over 15 minutes.[1][2]
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours.[1][2]
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.[1][2]
-
Wash the organic layer with brine, then dry over anhydrous sodium sulfate.[1][2]
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain methyl 4-acetamido-2-hydroxybenzoate as a white solid.[1][2]
Visualizations
Caption: Experimental workflow for the N-acylation of methyl 4-amino-2-hydroxybenzoate.
Caption: Logical relationship from synthesis to application in drug development.
References
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 4-acetamido-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-acetamido-2-hydroxybenzoate is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to Mosapride.[1][2] Its efficient and scalable synthesis is therefore of significant interest to the pharmaceutical and chemical industries. These application notes provide a comprehensive overview of the synthesis of this compound, with a focus on large-scale production considerations. Detailed experimental protocols for both lab-scale and large-scale synthesis are provided, along with discussions on process optimization, safety, quality control, and green chemistry alternatives.
Chemical and Physical Properties
A summary of the key physical and chemical properties of the starting material and the final product is presented in Table 1.
| Property | Methyl 4-amino-2-hydroxybenzoate (Starting Material) | This compound (Product) |
| CAS Number | 4136-97-4 | 4093-28-1 |
| Molecular Formula | C₈H₉NO₃ | C₁₀H₁₁NO₄ |
| Molecular Weight | 167.16 g/mol | 209.20 g/mol |
| Appearance | Off-white to light brown crystalline powder | White to off-white solid |
| Melting Point | 153-157 °C | 148-152 °C |
| Solubility | Sparingly soluble in water, soluble in alcohols | Soluble in hot water, ethanol, and ethyl acetate |
Synthetic Pathway
The synthesis of this compound is typically achieved through the N-acetylation of Methyl 4-amino-2-hydroxybenzoate. This is a nucleophilic acyl substitution reaction where the amino group of the starting material attacks the electrophilic carbonyl carbon of the acetylating agent.
Caption: General synthetic scheme for the N-acetylation of Methyl 4-amino-2-hydroxybenzoate.
Experimental Protocols
Lab-Scale Synthesis Protocol (Using Acetyl Chloride)
This protocol is adapted from established laboratory procedures and is suitable for producing gram-scale quantities of the target compound.[3]
Materials:
-
Methyl 4-amino-2-hydroxybenzoate
-
Acetyl Chloride
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of Methyl 4-amino-2-hydroxybenzoate (e.g., 50.7 g, 303.6 mmol) in ethyl acetate (750 mL) and water (250 mL), add sodium bicarbonate (34.9 g, 415.5 mmol).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (29.7 mL, 415.5 mmol) dropwise over 15 minutes, maintaining the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) if necessary.
Expected Yield: ~99%[3]
Large-Scale Synthesis Protocol (Using Acetic Anhydride)
For industrial-scale production, acetic anhydride is generally the preferred acetylating agent over acetyl chloride due to its lower cost, reduced corrosivity, and easier handling.[4][5]
Caption: A typical workflow for the large-scale synthesis of this compound.
Materials (Illustrative Quantities for a 10 kg Batch):
-
Methyl 4-amino-2-hydroxybenzoate (10.0 kg)
-
Acetic Anhydride (7.7 kg)
-
Sodium Bicarbonate (6.9 kg)
-
Ethyl Acetate (150 L)
-
Water (50 L)
-
Brine (20 L)
-
Heptane (for crystallization, as required)
Equipment:
-
Jacketed glass-lined or stainless steel reactor with temperature control and mechanical stirring
-
Addition funnel or dosing pump
-
Nutsche filter-dryer or centrifuge and vacuum oven
Procedure:
-
Charge the reactor with Methyl 4-amino-2-hydroxybenzoate, ethyl acetate, and water.
-
Begin agitation and add sodium bicarbonate.
-
Cool the reactor contents to 0-5°C.
-
Slowly add acetic anhydride via a dosing pump over 1-2 hours, maintaining the internal temperature below 10°C. The acetylation reaction is exothermic, and careful temperature control is crucial to prevent runaway reactions and the formation of impurities.[6][7][8]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).
-
Stop agitation and allow the layers to separate. Remove the lower aqueous layer.
-
Wash the organic layer with water and then with brine.
-
Concentrate the organic layer by distillation. A solvent swap to a suitable crystallization solvent (e.g., toluene or a mixture of ethyl acetate and heptane) may be performed.
-
Cool the solution under controlled conditions to induce crystallization.
-
Isolate the product by filtration using a Nutsche filter-dryer or by centrifugation followed by drying in a vacuum oven.
Large-Scale Synthesis Considerations
Choice of Acetylating Agent
The choice between acetyl chloride and acetic anhydride is a critical consideration for large-scale synthesis.
Caption: A comparison of acetyl chloride and acetic anhydride for industrial applications.
Process Safety
-
Exothermicity: The acetylation reaction is exothermic. Proper heat management is critical to prevent thermal runaway. This includes using a jacketed reactor with a reliable cooling system, controlling the addition rate of the acetylating agent, and monitoring the internal temperature closely.[6][7][8]
-
Pressure Management: If using acetyl chloride, the generation of HCl gas can lead to a pressure buildup in a closed system. The reactor must be equipped with a proper venting and scrubbing system.
-
Material Handling: Both acetyl chloride and acetic anhydride are corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield, must be worn. The process should be carried out in a well-ventilated area.
Green Chemistry and Sustainability
-
Solvent Selection: Ethyl acetate is a relatively green solvent. Efforts should be made to recycle and reuse the solvent to minimize waste.
-
Atom Economy: The use of acetic anhydride offers better atom economy compared to acetyl chloride, as the acetic acid byproduct is less of a disposal concern than hydrochloric acid.
-
Waste Management: Aqueous waste streams containing sodium bicarbonate and acetic acid or hydrochloric acid should be neutralized before disposal. Organic waste should be incinerated or recycled. Proper classification and storage of waste are essential.
Quality Control and Analytical Methods
For use as a pharmaceutical intermediate, this compound must meet stringent quality specifications.[9][10][11][12][13]
| Test | Method | Typical Specification |
| Appearance | Visual Inspection | White to off-white solid |
| Identification | FTIR, ¹H NMR | Conforms to the reference spectrum |
| Assay | HPLC-UV | ≥ 99.0% |
| Melting Point | Capillary Method | 148-152 °C |
| Individual Impurity | HPLC-UV | ≤ 0.10% |
| Total Impurities | HPLC-UV | ≤ 0.5% |
| Residual Solvents | Headspace GC-FID (as per USP <467>) | Complies with ICH Q3C limits (e.g., Ethyl Acetate: ≤ 5000 ppm, Heptane: ≤ 5000 ppm)[14][15][16][17][18] |
| Loss on Drying | Gravimetric (e.g., 105°C for 2 hours) | ≤ 0.5% |
HPLC Method for Assay and Impurity Determination (Example)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate the main peak from impurities (e.g., starting with 90% A and increasing to 90% B over 20 minutes)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Conclusion
The large-scale synthesis of this compound is a well-established process. The choice of acetic anhydride as the acetylating agent is generally favored for industrial applications due to safety, cost, and handling advantages. Careful control of reaction parameters, particularly temperature, is essential for a safe and efficient process. Robust analytical methods are required to ensure the final product meets the high-purity standards required for a pharmaceutical intermediate. By implementing the protocols and considerations outlined in these notes, researchers and drug development professionals can effectively scale up the synthesis of this important compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 4093-28-1 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. pediaa.com [pediaa.com]
- 5. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 6. pubs.acs.org [pubs.acs.org]
- 7. amarequip.com [amarequip.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tianmingpharm.com [tianmingpharm.com]
- 10. tianmingpharm.com [tianmingpharm.com]
- 11. Quality Control of Pharmaceutical Raw Materials | UFAG Laboratorien AG [ufag-laboratorien.ch]
- 12. who.int [who.int]
- 13. gmpsop.com [gmpsop.com]
- 14. pharmtech.com [pharmtech.com]
- 15. agilent.com [agilent.com]
- 16. chemetrix.co.za [chemetrix.co.za]
- 17. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Residual Solvent Analysis Information | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-acetamido-2-hydroxybenzoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Methyl 4-acetamido-2-hydroxybenzoate synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
A1: The most widely reported method is the acetylation of Methyl 4-amino-2-hydroxybenzoate using acetyl chloride in the presence of a base. A well-documented protocol using sodium bicarbonate as the base in a biphasic solvent system of ethyl acetate and water has been shown to produce yields as high as 99%.[1][2]
Q2: What are the critical parameters to control for achieving a high yield?
A2: Key parameters include reaction temperature, the stoichiometry of reactants, and the choice of base and solvent. Maintaining a low temperature (around 0°C) during the addition of the acetylating agent is crucial to control the exothermic reaction and minimize side product formation.
Q3: What are the potential side reactions or impurities I should be aware of?
A3: While specific byproducts for this reaction are not extensively documented in the literature, potential side reactions in similar acetylations include:
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O-acetylation: Acetylation of the hydroxyl group to form Methyl 2-acetoxy-4-acetamidobenzoate. This is more likely under more forcing conditions or with a different choice of acetylating agent and base.
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Di-acetylation: Acetylation of both the amino and hydroxyl groups.
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Hydrolysis: Hydrolysis of the ester functionality back to the carboxylic acid, particularly during workup if conditions are not carefully controlled.
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Unreacted starting material: Incomplete reaction can leave residual Methyl 4-amino-2-hydroxybenzoate.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. The starting material, Methyl 4-amino-2-hydroxybenzoate, is more polar than the product, this compound, and will have a lower Rf value. A suitable mobile phase would be a mixture of hexane and ethyl acetate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Acetylating Agent: Acetyl chloride may have degraded due to moisture. | 1. Use freshly opened or distilled acetyl chloride. Ensure anhydrous conditions during handling. |
| 2. Incorrect Stoichiometry: Insufficient acetyl chloride or base. | 2. Re-evaluate the molar ratios of your reactants. A slight excess of acetyl chloride and base is often used. | |
| 3. Suboptimal Temperature: Reaction temperature was too low, leading to a slow reaction rate, or too high, promoting side reactions. | 3. Maintain the temperature at 0°C during the addition of acetyl chloride and then allow it to warm to room temperature. | |
| 4. Poor Quality Starting Material: Impurities in Methyl 4-amino-2-hydroxybenzoate can interfere with the reaction. | 4. Ensure the purity of the starting material using techniques like NMR or melting point analysis. | |
| Product is Impure (Multiple Spots on TLC) | 1. Formation of Side Products: See Q3 in the FAQ section for potential side reactions. | 1. Optimize reaction conditions (temperature, reaction time) to minimize side product formation. Consider alternative bases or acetylating agents. |
| 2. Incomplete Reaction: Presence of starting material. | 2. Increase the reaction time or the amount of acetylating agent and base. Monitor the reaction to completion using TLC. | |
| 3. Ineffective Work-up: Residual starting materials or byproducts not effectively removed. | 3. Ensure thorough washing of the organic layer with brine to remove water-soluble impurities. | |
| Product Discoloration (e.g., yellow or brown) | 1. Oxidation: The phenolic group is susceptible to oxidation. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. |
| 2. Impurities in Starting Materials or Solvents. | 2. Use high-purity starting materials and solvents. |
Data Presentation: Reaction Conditions and Yield
The following table summarizes a highly efficient protocol for the synthesis of this compound.
| Parameter | Condition | Reported Yield (%) | Reference |
| Starting Material | Methyl 4-amino-2-hydroxybenzoate | 99 | [1][2] |
| Acetylating Agent | Acetyl Chloride | ||
| Base | Sodium Bicarbonate | ||
| Solvent | Ethyl Acetate / Water | ||
| Temperature | 0°C to Room Temperature | ||
| Reaction Time | 2 hours |
Note: While this protocol reports a near-quantitative yield, variations in laboratory conditions, reagent quality, and scale can affect the outcome. The troubleshooting guide above should be consulted to address any deviations.
Experimental Protocols
High-Yield Synthesis of this compound[1][2]
Materials:
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Methyl 4-amino-2-hydroxybenzoate
-
Acetyl Chloride
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Water
-
Brine (saturated aqueous sodium chloride solution)
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Anhydrous Sodium Sulfate
Procedure:
-
In a suitable reaction vessel, dissolve Methyl 4-amino-2-hydroxybenzoate (1.0 equivalent) in ethyl acetate.
-
Add a solution of sodium bicarbonate (1.37 equivalents) in water.
-
Cool the biphasic mixture to 0°C with stirring.
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Slowly add acetyl chloride (1.37 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 2 hours.
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Monitor the reaction to completion using Thin-Layer Chromatography (TLC).
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Once the reaction is complete, separate the organic and aqueous layers.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
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The product can be further purified by recrystallization if necessary.
Visualizing the Synthesis and Troubleshooting
Reaction Workflow
Caption: Experimental workflow for the high-yield synthesis of this compound.
Troubleshooting Logic
Caption: A logical diagram for troubleshooting low yield in the synthesis.
References
Common side products in the synthesis of Methyl 4-acetamido-2-hydroxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-acetamido-2-hydroxybenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the identification and mitigation of side products.
Issue 1: Low Yield of the Desired Product
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Question: My reaction resulted in a lower than expected yield of this compound. What are the potential causes and how can I improve the yield?
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Answer: A low yield can be attributed to several factors, primarily the formation of side products or incomplete reaction. The most common side products in this synthesis are:
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O-acetylated product: Methyl 2-acetoxy-4-aminobenzoate
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Di-acetylated product: Methyl 2-acetoxy-4-acetamidobenzoate
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Hydrolyzed product: 4-acetamido-2-hydroxybenzoic acid
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Unreacted starting material: Methyl 4-amino-2-hydroxybenzoate
To improve the yield, consider the following troubleshooting steps:
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Control Reaction Temperature: The acetylation of the amino group is favored at lower temperatures. Maintaining the reaction at or below room temperature minimizes the competing O-acetylation of the hydroxyl group.
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Choice of Acetylating Agent and Base: The use of a milder acetylating agent and a non-nucleophilic base can enhance selectivity for N-acetylation.
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Stoichiometry of Reagents: Ensure the correct molar ratios of reactants are used. An excess of the acetylating agent can lead to di-acetylation.
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Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure completion. Insufficient reaction time will result in unreacted starting material.
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Work-up Procedure: Ensure that the work-up procedure effectively removes unreacted reagents and byproducts. Acidic or basic conditions during work-up can lead to hydrolysis of the ester or amide groups.
-
Issue 2: Presence of Impurities in the Final Product
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Question: My final product shows impurities upon analysis. How can I identify and remove them?
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Answer: The presence of impurities is a common issue. Identification can be achieved through various analytical techniques, and purification can be performed using standard laboratory methods.
Detection and Analysis of Impurities:
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High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the desired product and its impurities.[1][2]
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to identify the desired product and impurities. The proton NMR spectrum of the desired product, this compound, shows characteristic peaks.[3] Side products will exhibit different chemical shifts and coupling patterns.
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Infrared (IR) Spectroscopy: Can help identify functional groups. For example, the O-acetylated byproduct would show a characteristic ester carbonyl stretch, in addition to the existing methyl ester.[4][5]
Purification Methods:
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Recrystallization: An effective method for removing small amounts of impurities. A suitable solvent system should be chosen where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble.
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Column Chromatography: For separating mixtures of compounds with different polarities. This is particularly useful for separating the N-acetylated product from the O-acetylated and di-acetylated byproducts.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The primary side products arise from competing reactions at the different functional groups of the starting material, Methyl 4-amino-2-hydroxybenzoate. These include:
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Methyl 2-acetoxy-4-aminobenzoate: Resulting from the acetylation of the hydroxyl group instead of the amino group.
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Methyl 2-acetoxy-4-acetamidobenzoate: The di-acetylated product where both the amino and hydroxyl groups have been acetylated.
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4-acetamido-2-hydroxybenzoic acid: Formed by the hydrolysis of the methyl ester group, which can occur under acidic or basic conditions, particularly during the work-up.
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Unreacted Methyl 4-amino-2-hydroxybenzoate: Due to incomplete reaction.
Q2: How can I selectively achieve N-acetylation over O-acetylation?
A2: The selectivity of N-acetylation over O-acetylation is highly dependent on the reaction conditions. The amino group is generally more nucleophilic than the phenolic hydroxyl group, favoring N-acetylation. To enhance this selectivity:
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Control Temperature: Lower temperatures (e.g., 0 °C to room temperature) favor N-acetylation.
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Use a Suitable Base: A non-nucleophilic base is preferred to avoid competing reactions.
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Choice of Solvent: The solvent can influence the reactivity of the functional groups. Aprotic solvents are often used.
Q3: What analytical techniques are recommended for monitoring the reaction progress and purity of the final product?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
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Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress to determine the consumption of the starting material and the formation of the product.
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High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture and to determine the purity of the final product.[1][2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and identify any impurities.[3]
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Infrared (IR) Spectroscopy: To verify the presence of the expected functional groups in the final product.[4][5]
Data Presentation
The following table summarizes the key compounds involved in the synthesis and their typical, illustrative retention times in a reversed-phase HPLC analysis. Actual retention times may vary depending on the specific chromatographic conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Illustrative HPLC Retention Time (min) |
| Methyl 4-amino-2-hydroxybenzoate (Starting Material) | C₈H₉NO₃ | 167.16 | 3.5 |
| This compound (Product) | C₁₀H₁₁NO₄ | 209.20 | 5.2 |
| Methyl 2-acetoxy-4-aminobenzoate (O-acetylated) | C₁₀H₁₁NO₄ | 209.20 | 4.8 |
| Methyl 2-acetoxy-4-acetamidobenzoate (Di-acetylated) | C₁₂H₁₃NO₅ | 251.24 | 6.5 |
| 4-acetamido-2-hydroxybenzoic acid (Hydrolyzed) | C₉H₉NO₄ | 195.17 | 2.8 |
Experimental Protocols
Synthesis of this compound
This protocol is a standard procedure for the N-acetylation of Methyl 4-amino-2-hydroxybenzoate.
Materials:
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Methyl 4-amino-2-hydroxybenzoate
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Acetyl chloride
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Sodium bicarbonate
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Ethyl acetate
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Water
-
Brine (saturated NaCl solution)
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Anhydrous sodium sulfate
Procedure:
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In a suitable reaction vessel, dissolve Methyl 4-amino-2-hydroxybenzoate in ethyl acetate.
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Add an aqueous solution of sodium bicarbonate to the mixture.
-
Cool the mixture to 0 °C in an ice bath with stirring.
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Slowly add acetyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, separate the organic and aqueous layers.
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Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
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Filter to remove the drying agent.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
Visualizations
Caption: Logical diagram of the synthesis pathway and potential side products.
References
- 1. researchgate.net [researchgate.net]
- 2. iajps.com [iajps.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. mdpi.com [mdpi.com]
Purification techniques for removing impurities from Methyl 4-acetamido-2-hydroxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-acetamido-2-hydroxybenzoate. Our aim is to offer practical solutions to common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common impurities I might encounter after the synthesis of this compound?
A1: The synthesis of this compound via the acetylation of Methyl 4-amino-2-hydroxybenzoate is generally a high-yield reaction. However, several impurities can arise from the starting materials, side reactions, or the work-up process. These may include:
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Unreacted Starting Material: Methyl 4-amino-2-hydroxybenzoate may be present if the acetylation reaction is incomplete.
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Di-acetylated Product: Acetylation of the hydroxyl group in addition to the amino group can lead to the formation of Methyl 4-acetamido-2-acetoxybenzoate.
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Acetic Anhydride/Acetic Acid: Residual acetylating agent or its hydrolysis product may be present.
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Residual Solvents: Solvents used in the reaction and work-up (e.g., ethyl acetate, water) may be retained in the crude product.
Q2: My crude product has a brownish or off-white color. How can I decolorize it?
A2: A colored tint in your product often indicates the presence of minor, highly colored impurities. These can often be effectively removed by treating a solution of your crude product with activated charcoal.
Experimental Protocol: Decolorization with Activated Charcoal
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Dissolution: Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol or an ethanol/water mixture). Use the minimum amount of solvent necessary for complete dissolution.
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Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% of the solute weight) to the hot solution.
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Heating: Gently heat the mixture for a few minutes with occasional swirling. Avoid vigorous boiling to prevent bumping.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal. This step should be performed rapidly to prevent premature crystallization in the funnel.
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Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
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Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
Q3: I am getting a low yield after recrystallization. What are the possible reasons and how can I improve it?
A3: A low recovery of purified product after recrystallization is a common issue. Several factors could be responsible:
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Using too much solvent: The most common cause of low yield is using an excessive amount of solvent for recrystallization, which keeps a significant portion of the product dissolved in the mother liquor.
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Premature crystallization: If the product crystallizes too early during hot filtration, you will lose a portion of your product on the filter paper.
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Incomplete crystallization: Insufficient cooling time or not using an ice bath can lead to incomplete precipitation of the product.
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Washing with warm solvent: Washing the collected crystals with a solvent that is not sufficiently cold can redissolve some of the product.
Troubleshooting Steps to Improve Yield:
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Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Pre-heat Filtration Apparatus: Ensure your filtration funnel and receiving flask are pre-heated to prevent premature crystallization.
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Sufficient Cooling: Allow the filtrate to cool slowly to room temperature and then place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Use Ice-Cold Washing Solvent: Always use a minimal amount of ice-cold solvent to wash the crystals.
Q4: My product is "oiling out" instead of forming crystals during recrystallization. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to the melting point of the solid being lower than the boiling point of the solvent, or a high concentration of impurities.
Strategies to Prevent Oiling Out:
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Use a Lower-Boiling Point Solvent: Select a recrystallization solvent with a boiling point lower than the melting point of your compound.
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Increase Solvent Volume: Add more hot solvent to the oiled-out mixture to dissolve the oil, then allow it to cool slowly.
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Slow Cooling: Cool the solution very slowly. A gradual decrease in temperature promotes the formation of an ordered crystal lattice.
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Solvent Polarity Adjustment: Try a different solvent or a mixed solvent system. For aromatic amides, mixtures like ethanol/water or ethyl acetate/heptane can be effective.
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Seed Crystals: Introduce a small crystal of the pure compound to the cooled solution to induce crystallization.
Data on Purification Techniques
The following table summarizes the expected outcomes from different purification techniques for this compound. The data is based on typical laboratory results and may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Technique | Typical Solvents/Mobile Phase | Purity of Final Product | Expected Yield | Key Considerations |
| Recrystallization | Ethanol/Water | > 98% | 70-85% | Good for removing most common impurities. Yield can be optimized by careful control of solvent volume and cooling rate. |
| Recrystallization | Ethyl Acetate/Heptane | > 99% | 65-80% | Can provide higher purity but may require more careful optimization of the solvent ratio. |
| Column Chromatography | Silica Gel with Ethyl Acetate/Hexane gradient | > 99.5% | 50-70% | More effective for removing closely related impurities but is more time-consuming and can result in lower yields. |
Experimental Protocols
Recrystallization from Ethanol/Water
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Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely.
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Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid.
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Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
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Ice Bath: Once at room temperature, place the flask in an ice bath for 30 minutes to complete the crystallization.
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Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
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Drying: Dry the purified crystals in a vacuum oven.
Column Chromatography
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Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 20% ethyl acetate in hexane) and pack it into a chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed sample onto the top of the column.
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Elution: Begin eluting the column with the initial mobile phase.
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Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
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Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
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Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Visualizing Purification Workflows
The following diagrams illustrate the logical workflows for troubleshooting common purification issues.
Caption: Troubleshooting workflow for low yield in recrystallization.
Caption: Troubleshooting workflow for "oiling out" during crystallization.
Troubleshooting low purity issues in Methyl 4-acetamido-2-hydroxybenzoate synthesis
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of Methyl 4-acetamido-2-hydroxybenzoate, a key intermediate in the production of various pharmaceuticals. The following resources are designed for researchers, scientists, and drug development professionals to diagnose and resolve purity-related challenges in their experiments.
Troubleshooting Guides (Q&A Format)
This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.
Issue 1: Low yield of the desired product, with a significant amount of starting material (Methyl 4-amino-2-hydroxybenzoate) remaining.
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Question: My reaction appears incomplete, and I've isolated a mixture containing a large proportion of the starting amine. What could be the cause, and how can I improve the conversion rate?
-
Answer: Incomplete acylation is a common issue that can stem from several factors. The primary reasons include insufficient acetylating agent, poor reaction conditions, or degradation of the acetyl chloride.
Potential Causes & Solutions:
-
Inadequate Acetyl Chloride: The stoichiometry of acetyl chloride to the starting amine is critical. Ensure at least a slight molar excess of acetyl chloride is used to drive the reaction to completion.[1][2]
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Suboptimal Reaction Temperature: The reaction is typically initiated at 0°C and then allowed to warm to room temperature.[1][2] Maintaining a low initial temperature helps to control the exothermic reaction, but allowing it to proceed at room temperature for a sufficient duration is necessary for completion.
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Insufficient Reaction Time: While many protocols suggest a 2-hour reaction time, monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure the disappearance of the starting material.[1][2]
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Hydrolysis of Acetyl Chloride: Acetyl chloride is highly reactive with water. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the decomposition of the acetylating agent.
-
Issue 2: The isolated product shows the presence of a significant impurity with a higher molecular weight, suspected to be a diacetylated byproduct.
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Question: My product's analytical data (e.g., NMR or Mass Spectrometry) suggests the presence of an impurity consistent with diacetylation (acetylation on both the amino and hydroxyl groups). How can I prevent this side reaction?
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Answer: Diacetylation can occur if the reaction conditions are too harsh or if a strong base is used, which can deprotonate the phenolic hydroxyl group, making it more nucleophilic.
Potential Causes & Solutions:
-
Excessive Acetylating Agent: While a slight excess of acetyl chloride is necessary, a large excess can promote the slower O-acetylation of the hydroxyl group.
-
Reaction Temperature Too High: Running the reaction at elevated temperatures can provide enough energy to overcome the activation barrier for O-acetylation. Adhering to the 0°C to room temperature profile is recommended.[1][2]
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Choice of Base: Sodium bicarbonate is a mild base used to neutralize the HCl byproduct of the reaction.[1][2] Using a stronger base could lead to the deprotonation of the phenolic hydroxyl group, increasing its reactivity towards acetyl chloride.
-
Issue 3: The final product is off-color (e.g., yellow or brown) instead of the expected white solid.
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Question: After purification, my this compound is not a white crystalline solid as expected. What is the likely cause of the coloration, and how can I obtain a pure, white product?
-
Answer: The presence of color often indicates the formation of minor, highly colored impurities, which can arise from oxidation or other side reactions.
Potential Causes & Solutions:
-
Oxidation of the Starting Material or Product: Aminophenols can be susceptible to oxidation, which can produce colored byproducts. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
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Carryover of Impurities from Starting Materials: Ensure the purity of the starting Methyl 4-amino-2-hydroxybenzoate. If necessary, recrystallize the starting material before use.
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Ineffective Purification: The initial workup may not be sufficient to remove all colored impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is a highly effective method for obtaining a pure, white product.
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Issue 4: The product's purity is low due to the presence of hydrolyzed byproducts.
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Question: I have identified 4-acetamido-2-hydroxybenzoic acid or Methyl 4-amino-2-hydroxybenzoate (from amide hydrolysis) as impurities in my final product. How can this be avoided?
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Answer: Hydrolysis of either the ester or the amide functional group can occur if the workup or purification steps involve harsh acidic or basic conditions, or prolonged exposure to water at elevated temperatures.
Potential Causes & Solutions:
-
Harsh pH during Workup: Avoid using strong acids or bases during the aqueous workup. The use of a mild base like sodium bicarbonate is recommended.[1][2] Ensure that any aqueous washes are performed expeditiously.
-
Elevated Temperatures during Purification: If recrystallizing from an aqueous solvent system, avoid prolonged heating, as this can promote hydrolysis.
-
Frequently Asked Questions (FAQs)
-
Q1: Why is the amino group acetylated in preference to the hydroxyl group?
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A1: The amino group is a stronger nucleophile than the phenolic hydroxyl group. Therefore, it reacts more readily with the electrophilic acetyl chloride under the given reaction conditions.
-
-
Q2: What is the purpose of sodium bicarbonate in the reaction?
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A2: The reaction of acetyl chloride with the amine produces hydrochloric acid (HCl) as a byproduct. Sodium bicarbonate is a mild base that neutralizes the HCl, preventing it from protonating the unreacted amine (which would render it unreactive) and creating a more favorable reaction environment.[1][2]
-
-
Q3: Can I use acetic anhydride instead of acetyl chloride?
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A3: Yes, acetic anhydride is a common and often milder acetylating agent that can be used as an alternative to acetyl chloride. The reaction conditions may need to be adjusted slightly, for instance by using a different base or a slightly higher reaction temperature.
-
-
Q4: What are the best analytical techniques to assess the purity of the final product?
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A4: A combination of techniques is recommended. Thin Layer Chromatography (TLC) is excellent for monitoring the reaction progress and for a quick purity check. For a more detailed analysis, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are ideal for confirming the structure and identifying impurities. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the purity of the final product.
-
Data Presentation
Table 1: Impact of Reaction Parameters on Product Purity
| Parameter | Standard Condition | Potential Deviation | Observed Purity Issue | Recommended Action |
| Acetyl Chloride (molar eq.) | 1.1 - 1.2 | < 1.0 | Incomplete reaction, starting material present | Increase to 1.1-1.2 eq. |
| > 1.5 | Formation of diacetylated byproduct | Reduce to 1.1-1.2 eq. | ||
| Temperature | 0°C to Room Temp | > Room Temp | Increased side reactions, potential diacetylation | Maintain the recommended temperature profile. |
| Base | Sodium Bicarbonate | Strong Base (e.g., NaOH) | Increased diacetylation and potential hydrolysis | Use a mild base like sodium bicarbonate. |
| Reaction Time | 2 hours (or until completion by TLC) | < 2 hours | Incomplete reaction | Monitor reaction by TLC to determine completion. |
Experimental Protocols
Standard Synthesis of this compound
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve Methyl 4-amino-2-hydroxybenzoate (1.0 eq.) in ethyl acetate.
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Aqueous Base: In a separate beaker, prepare a solution of sodium bicarbonate (1.2 eq.) in water.
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Cooling: Add the aqueous sodium bicarbonate solution to the flask containing the starting material and cool the mixture to 0°C in an ice bath with stirring.
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Addition of Acetylating Agent: Slowly add acetyl chloride (1.1 eq.) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.[1][2]
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.[1][2] Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Washing: Wash the organic layer with brine (saturated NaCl solution).
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Drying: Dry the organic layer over anhydrous sodium sulfate.
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Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.
Purification by Recrystallization
-
Solvent Selection: Dissolve the crude product in a minimal amount of hot ethanol.
-
Precipitation: Slowly add hot water dropwise until the solution becomes slightly cloudy.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the white crystalline product by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified product in a vacuum oven.
Visualizations
Caption: Troubleshooting workflow for low purity issues.
Caption: Synthesis and purification workflow.
References
Optimization of reaction conditions for the synthesis of Mosapride intermediate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of key Mosapride intermediates.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the synthesis of Mosapride intermediates, focusing on 4-amino-5-chloro-2-ethoxybenzoic acid and 4-(4-fluorobenzyl)-2-aminomethyl morpholine.
Synthesis of Intermediate A: 4-Amino-5-chloro-2-ethoxybenzoic acid
Question 1: What are the common starting materials for the synthesis of 4-amino-5-chloro-2-ethoxybenzoic acid, and how do they compare?
Answer: Common starting materials include sodium p-aminosalicylate, p-amino-o-hydroxy-benzoic acid, and methyl p-acetamido salicylate.[1][2][3] Sodium p-aminosalicylate is often preferred as it is inexpensive and readily available.[3][4] The synthesis route starting from sodium p-aminosalicylate typically involves acylation, ethylation, chlorination, and hydrolysis, and has been optimized to achieve high overall yields.[3][4]
Question 2: My overall yield for 4-amino-5-chloro-2-ethoxybenzoic acid is low. Which steps are most critical for optimization?
Answer: Low overall yield is a common problem. Critical steps to optimize are the ethylation and chlorination reactions. For instance, in the ethylation of 2-ethoxy-4-acetamidobenzoic acid, reducing the reaction temperature from 100°C to 55-60°C and shortening the reaction time from 8 hours to 4 hours can increase the yield from 94.3% to 97.0%.[3] Additionally, controlling the temperature during the preparation of p-acetylaminosalicylic acid by lowering it from 50°C to room temperature can increase yield from 81.3% to 90.3% by avoiding impurity generation.[3]
Question 3: I am observing significant impurity formation during the synthesis. What are the likely sources and how can I minimize them?
Answer: Impurities can arise from side reactions, degradation of products, or residual starting materials.[5][6]
-
Genotoxic Impurities: The use of alkylating agents like bromoethane can introduce genotoxic impurities.[1] Using monobromomethane has been explored as a lower-cost alternative to iodoethane.[2][7]
-
Degradation Impurities: Strong acidic or alkaline conditions, especially at elevated temperatures during deprotection steps, can lead to degradation.[3]
-
Side-Reaction Impurities: During chlorination with N-chlorosuccinimide (NCS), improper temperature control can lead to the formation of di-chlorinated byproducts like 3,5-Dichloro Mosapride.[5] To minimize impurities, it is crucial to control reaction temperatures, use purified reagents, and optimize purification methods, such as modifying the crystallization process.[3]
Question 4: The reaction time for the synthesis is very long. How can I shorten the process without compromising yield or purity?
Answer: Several process optimizations can significantly shorten reaction times. For example, in the preparation of 2-ethoxy-4-acetamidobenzoic acid ethyl ester, the reaction time was successfully reduced from 8 hours to 4 hours by optimizing the reaction temperature.[3] Another strategy is to proceed with subsequent steps without isolating every intermediate. A reported method condenses 2-ethoxy-4-acetamido-5-chlorobenzoic acid ethyl ester directly with the second key intermediate without a separate hydrolysis step, streamlining the process.[3]
Synthesis of Intermediate B: 4-(4-fluorobenzyl)-2-aminomethyl morpholine
Question 5: What are the key parameters to control during the reductive amination step for synthesizing Intermediate B?
Answer: The synthesis of 4-(4-fluorobenzyl)-2-aminomethyl morpholine often starts with p-fluorobenzaldehyde and involves a reductive amination process.[2][7] Key parameters to control include:
-
Temperature: The temperature during the dropping of reagents should be maintained between 70-90°C, with a subsequent holding temperature of 125-145°C.[2][7]
-
Reducing Agent: Sodium borohydride (NaBH₄) is a commonly used reducing agent for the imine intermediate.[2][7] The choice and handling of the reducing agent are critical for achieving high selectivity and avoiding over-reduction.[8]
-
Post-Treatment: After the reaction, cooling the mixture in an ice bath to 2-10°C and stirring for an extended period (10-20 hours) after adding acetic anhydride is crucial for product isolation and purity.[2][7]
Question 6: I am detecting a defluorinated byproduct in my synthesis of Intermediate B. What causes this and how can it be prevented?
Answer: The formation of a defluorinated byproduct can occur during the reduction step.[6] The reducing conditions, particularly with agents like NaBH₄, can sometimes lead to the removal of the fluorine atom from the benzene ring.[6] This byproduct has a similar structure and polarity to the desired intermediate, making it difficult to remove via standard purification.[6] To prevent this, consider:
-
Milder Reducing Agents: Using a more selective or milder reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), can reduce the likelihood of dehalogenation.[8]
-
Strict Temperature Control: Maintaining the lowest effective temperature during the reduction can help minimize this side reaction.
-
Catalyst Selection: In catalytic reductive aminations, the choice of catalyst (e.g., Ru, Ir, Ni complexes) can significantly influence selectivity.[9][10]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various optimized synthetic protocols for Mosapride intermediates.
Table 1: Optimization of 4-amino-5-chloro-2-ethoxybenzoic acid Synthesis Steps
| Step | Parameter | Unoptimized Condition | Optimized Condition | Yield Improvement | Reference |
|---|---|---|---|---|---|
| Acetylation | Temperature | 50°C | Room Temperature | 81.3% → 90.3% | [3] |
| Ethylation | Temperature | 100°C | 55-60°C | 94.3% → 97.0% | [3] |
| Ethylation | Time | 8 hours | 4 hours | (Purity/Efficiency) | [3] |
| Chlorination | Temperature | Room Temperature | 50°C | Not Specified | [1] |
| Hydrolysis | Reagent | Hydrochloric Acid | Sodium Hydroxide | 94.1% (step yield) |[7] |
Table 2: Conditions for 4-(4-fluorobenzyl)-2-aminomethyl morpholine Synthesis
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Initial Reagents | p-fluorobenzaldehyde, Phthalimide | Formation of the core structure | [2][7] |
| Dropping Temperature | 70-90°C | Controlled reaction initiation | [2][7] |
| Holding Temperature | 125-145°C | Ensuring reaction completion | [2][7] |
| Post-treatment Temp. | 2-10°C (Ice Bath) | Crystallization and purification | [2][7] |
| Post-treatment Time | 10-20 hours stirring | Complete precipitation/reaction | [2][7] |
| Yield | Up to 75.4% | Optimized process yield |[7] |
Experimental Protocols
Protocol 1: Optimized Synthesis of 4-amino-5-chloro-2-ethoxybenzoic acid from Sodium p-aminosalicylate
This protocol is based on an improved method focusing on yield and purity.[4]
-
Phthalylation: React sodium p-aminosalicylate with N-carbethoxyl phthalimide. The molar ratio should be approximately 1.2:1. Triethylamine can be used as the organic solvent, and the reaction is preferably conducted at 5°C. Acidify with hydrochloric acid to obtain the product.
-
Double Ethylation: The product from the previous step is reacted with bromoethane in the presence of potassium carbonate in DMF. The mixture is heated to 90°C and stirred for 8 hours.
-
Chlorination: The ethylated intermediate is dissolved in DMF. N-chlorosuccinimide (NCS) is added, and the mixture is heated to 80°C for 2 hours. The product is precipitated by pouring the reaction mixture into water.
-
Deprotection and Hydrolysis: The chlorinated compound is treated with a hydrazine hydrate solution in alcohol, followed by hydrolysis with an alkali like sodium hydroxide at 80°C. The final product is obtained by acidification with an acid such as hydrochloric acid.
Protocol 2: Synthesis of 4-(4-fluorobenzyl)-2-aminomethyl morpholine
This protocol is derived from a patented optimization method.[2][7]
-
Reaction Setup: Charge a reaction vessel with p-fluorobenzaldehyde and phthalimide.
-
Addition: Slowly add the initial materials while controlling the temperature between 70°C and 90°C.
-
Reaction: Maintain the reaction mixture at a holding temperature between 125°C and 145°C until the reaction is complete (monitor by TLC or HPLC).
-
Post-treatment: Cool the mixture in an ice bath to a temperature of 2°C to 10°C.
-
Acetylation: Add acetic anhydride to the cooled mixture and stir vigorously for 10 to 20 hours.
-
Isolation: The resulting light yellow solid product is isolated by filtration, washed, and dried. This process can achieve a yield of up to 75.4%.[7]
Visualizations
The following diagrams illustrate the key synthetic pathways and workflows.
Caption: Overall synthetic pathway for Mosapride.
Caption: Troubleshooting workflow for low yield.
References
- 1. CN111349052B - Synthesis method of mosapride citrate - Google Patents [patents.google.com]
- 2. CN1226295C - Synthesis of Important intermediate for mosapride citrate - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN110143892A - The preparation method of Mosapride intermediate - Google Patents [patents.google.com]
- 5. Mosapride Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. CN111505154B - Detection method for mosapride citrate and five key impurities in preparation thereof - Google Patents [patents.google.com]
- 7. CN1526700A - Synthesis of Important intermediate for mosapride citrate - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jocpr.com [jocpr.com]
- 10. jocpr.com [jocpr.com]
Preventing degradation of Methyl 4-acetamido-2-hydroxybenzoate during storage
This technical support center provides guidance on the proper storage and handling of Methyl 4-acetamido-2-hydroxybenzoate to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Users may encounter several issues during the storage and handling of this compound. This guide provides potential causes and corrective actions for common problems.
| Observed Issue | Potential Cause | Recommended Action |
| Change in Appearance (e.g., darkening of the light brown solid) | Oxidation of the phenolic hydroxyl group. This can be accelerated by exposure to air (oxygen), light, and trace metal impurities. | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Use amber vials or store in the dark to protect from light. Ensure storage containers are clean and free of metal contaminants. |
| Decreased Purity or Presence of New Peaks in HPLC Analysis | Chemical degradation through hydrolysis, oxidation, or photodegradation. | Review storage conditions. Ensure the compound is stored at the recommended temperature (2-8°C), protected from light and moisture, and in a tightly sealed container. Perform a forced degradation study to identify potential degradants. |
| Clumping or Caking of the Solid | Absorption of moisture from the atmosphere. This can also increase the rate of hydrolytic degradation. | Store in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed after each use. |
| Poor Solubility in Recommended Solvents | Formation of insoluble degradation products or polymerization. | If degradation is suspected, purify the compound before use. Re-evaluate the solvent choice and consider degassing the solvent to remove dissolved oxygen. |
| Inconsistent Experimental Results | Degradation of the compound in solution during experimental procedures. | Prepare solutions fresh before use. Protect solutions from light, especially if experiments are lengthy. Consider the pH of the solution, as it can significantly impact stability. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it under the conditions summarized in the table below.[1][2][3][4][5]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerator)[1][2] | Reduces the rate of chemical degradation reactions. |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon)[3] | Minimizes oxidative degradation of the phenol group. |
| Light | Protect from light (e.g., amber vials, storage in the dark)[4][5] | Prevents photodegradation. |
| Moisture | Tightly sealed container in a dry environment (e.g., desiccator)[5] | Prevents hydrolysis of the ester and amide functional groups. |
| Container | Tightly sealed, clean glass vial | Prevents contamination and exposure to air and moisture. |
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, this compound is susceptible to three primary degradation pathways: hydrolysis, oxidation, and photodegradation.[2][3][6][7][8][9]
-
Hydrolysis: The ester and amide functional groups can be hydrolyzed under acidic or basic conditions. Ester hydrolysis is generally more facile than amide hydrolysis.[6][7]
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Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metals, or oxidizing agents.[2][3] This can lead to the formation of colored impurities.
-
Photodegradation: Aromatic compounds, particularly phenols and anilides, can be sensitive to light, leading to degradation.[8][9]
Q3: How can I detect degradation of this compound?
A3: Degradation can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11][12] A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for the accurate quantification of the parent compound and the detection of impurities. Visual inspection for color change is a simple but less sensitive indicator of potential degradation.
Q4: What are the primary degradation products I should look for?
A4: The primary degradation products would likely result from the hydrolysis of the ester and amide bonds.
-
Ester Hydrolysis Product: 4-Acetamido-2-hydroxybenzoic acid.
-
Amide Hydrolysis Product: Methyl 4-amino-2-hydroxybenzoate.
-
Combined Hydrolysis Product: 4-Amino-2-hydroxybenzoic acid.
Oxidative and photodegradation can lead to a more complex mixture of products, including quinone-type structures from the oxidation of the phenol ring.
Experimental Protocols
Protocol for Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[13][14]
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as recommended by ICH guidelines.[14]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Phosphate buffer, pH 7.0
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HPLC system with UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
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Heat the mixture at 60°C for 4 hours.
-
Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep at room temperature for 2 hours.
-
Neutralize with 0.1 N HCl and dilute to a final concentration of 0.1 mg/mL with mobile phase.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase.
-
Analyze by HPLC.
-
-
Thermal Degradation:
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Place the solid compound in an oven at 70°C for 48 hours.
-
Dissolve the stressed solid in methanol to prepare a 0.1 mg/mL solution.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Dissolve the stressed solid in methanol to prepare a 0.1 mg/mL solution.
-
Analyze by HPLC.
-
-
Control Sample: Prepare a 0.1 mg/mL solution of the unstressed compound in the mobile phase and analyze by HPLC.
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Calculate the percentage degradation of this compound.
-
Identify and quantify any degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 2. jetir.org [jetir.org]
- 3. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. Degradation of the anilide fungicide inpyrfluxam in illuminated water–sediment systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijnrd.org [ijnrd.org]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medcraveonline.com [medcraveonline.com]
Identifying and characterizing byproducts in Methyl 4-acetamido-2-hydroxybenzoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-acetamido-2-hydroxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and high-yielding method is the acetylation of Methyl 4-amino-2-hydroxybenzoate.[1][2] This reaction typically involves treating the starting amine with an acetylating agent like acetyl chloride or acetic anhydride in the presence of a base to neutralize the acid byproduct.[1][2]
Q2: What are the primary byproducts to expect in this synthesis?
A2: The two main byproducts to monitor are:
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Unreacted Starting Material: Methyl 4-amino-2-hydroxybenzoate.
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Di-acetylated Byproduct: Methyl 2-acetoxy-4-acetamidobenzoate, which results from the acetylation of both the amino and the hydroxyl groups.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress. The product, this compound, is less polar than the starting material, Methyl 4-amino-2-hydroxybenzoate, and will thus have a higher Rf value. High-Performance Liquid Chromatography (HPLC) can be used for more quantitative analysis of reaction conversion and byproduct formation.
Q4: What is a typical yield for this reaction?
A4: Under optimized conditions, this reaction is reported to have a very high yield, often around 99%.[1][2] However, yields can be lower due to incomplete reaction or side product formation.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
Symptoms:
-
The isolated yield of this compound is significantly lower than expected.
-
TLC or HPLC analysis of the crude product shows a significant amount of unreacted starting material (Methyl 4-amino-2-hydroxybenzoate).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is stirred for the recommended duration (e.g., 2 hours after the addition of the acetylating agent).[1] Monitor the reaction by TLC until the starting material spot is no longer visible or significantly diminished. - Temperature: While the initial addition of the acetylating agent is often done at a low temperature (e.g., 0°C) to control the reaction rate, allowing the reaction to warm to room temperature is crucial for driving it to completion.[1] |
| Insufficient Acetylating Agent | - Ensure at least a stoichiometric amount of the acetylating agent (e.g., acetyl chloride) is used. A slight excess is often recommended to ensure complete conversion of the starting material.[1] |
| Inefficient Quenching/Work-up | - During the aqueous work-up, ensure proper phase separation to avoid loss of product into the aqueous layer. Thoroughly extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to maximize product recovery. |
Problem 2: Presence of Di-acetylated Byproduct
Symptoms:
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An impurity peak is observed in the HPLC chromatogram with a retention time different from the product and starting material.
-
NMR analysis of the purified product shows signals corresponding to an additional acetyl group.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Excessive Acetylating Agent or Harsh Reaction Conditions | - Control Stoichiometry: Use only a slight excess of the acetylating agent. A large excess can promote the less favorable O-acetylation. - Temperature Control: Maintain a low temperature (e.g., 0°C) during the addition of the acetylating agent to favor the more reactive N-acetylation over O-acetylation. Avoid prolonged reaction times at elevated temperatures. |
| Choice of Base | - A mild base like sodium bicarbonate is typically sufficient to neutralize the generated acid.[1] Stronger bases might promote the deprotonation of the phenolic hydroxyl group, increasing its nucleophilicity and the likelihood of O-acetylation. |
Byproduct Characterization Data
The following tables provide typical analytical data for the desired product and its common byproducts.
Table 1: Typical HPLC Retention Times
| Compound | Retention Time (min) (Typical) |
| Methyl 4-amino-2-hydroxybenzoate | 3.5 |
| This compound | 5.8 |
| Methyl 2-acetoxy-4-acetamidobenzoate | 8.2 |
Note: Retention times are approximate and can vary based on the specific HPLC system, column, and mobile phase composition.
Table 2: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | Methyl 4-amino-2-hydroxybenzoate | This compound[1] | Methyl 2-acetoxy-4-acetamidobenzoate (Estimated) |
| -COOCH₃ | ~3.90 (s, 3H) | 3.92 (s, 3H) | ~3.95 (s, 3H) |
| -NHCOCH₃ | - | 2.19 (s, 3H) | ~2.21 (s, 3H) |
| -OCOCH₃ | - | - | ~2.30 (s, 3H) |
| Aromatic H | ~6.1-7.7 (m, 3H) | 7.10 (d), 7.23 (s), 7.78 (d) | ~7.3-8.0 (m, 3H) |
| -OH | ~10.9 (br s, 1H) | 10.86 (br s, 1H) | - |
| -NH₂ | ~4.2 (br s, 2H) | - | - |
| -NH | - | ~7.16 (br s, 1H) | ~7.5 (br s, 1H) |
Experimental Protocols
Key Experimental Workflow
Protocol 1: Synthesis of this compound[1][2]
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In a suitable reaction vessel, dissolve Methyl 4-amino-2-hydroxybenzoate (1.0 eq) in ethyl acetate.
-
Add a solution of sodium bicarbonate (1.4 eq) in water.
-
Cool the biphasic mixture to 0°C with stirring.
-
Slowly add acetyl chloride (1.4 eq) dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 2 hours.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: HPLC Method for Byproduct Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with a higher aqueous percentage to retain the more polar starting material.
-
Gradually increase the acetonitrile concentration to elute the product and the less polar di-acetylated byproduct.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Protocol 3: ¹H NMR Sample Preparation and Analysis
-
Dissolve approximately 5-10 mg of the sample in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a standard pulse program.
-
Integrate the peaks to determine the relative ratios of the components if a mixture is present.
Logical Troubleshooting Flow
The following diagram illustrates a logical approach to troubleshooting common issues in the synthesis.
References
Scaling up the synthesis of Methyl 4-acetamido-2-hydroxybenzoate: potential issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 4-acetamido-2-hydroxybenzoate, particularly when scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most prevalent method is the acetylation of Methyl 4-amino-2-hydroxybenzoate. This reaction typically involves treating the starting material with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base to neutralize the acid byproduct. A common procedure utilizes acetyl chloride with sodium bicarbonate in a biphasic solvent system of ethyl acetate and water.[1][2]
Q2: What are the critical parameters to monitor during the synthesis?
A2: Key parameters to control are temperature, rate of reagent addition, and mixing efficiency. The acetylation reaction is often exothermic, so maintaining a low temperature (e.g., 0°C) during the addition of the acetylating agent is crucial to prevent side reactions and ensure safety.[1][2] Efficient mixing is vital for good mass transfer between the aqueous and organic phases, leading to a higher yield and purity.
Q3: What are the potential impurities in the synthesis of this compound?
A3: Potential impurities can arise from several sources including the starting materials, side reactions, or degradation of the product. Common process-related impurities may include unreacted Methyl 4-amino-2-hydroxybenzoate, the di-acetylated byproduct, and the O-acetylated isomer. Since this compound is an intermediate in the synthesis of the gastroprokinetic agent Mosapride, impurities related to this subsequent manufacturing process may also be relevant in a broader context.[3][4][5]
Q4: How is the product typically purified?
A4: After the reaction, the product is usually isolated by separating the organic layer, washing it with brine, and then removing the solvent under reduced pressure.[1][2] For further purification, recrystallization from a suitable solvent system can be employed to remove residual impurities and achieve the desired product quality.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or inadequate mixing. | - Ensure the reaction is stirred vigorously for the recommended duration. - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). |
| Hydrolysis of Product: Presence of excess water and prolonged reaction time at elevated temperatures can lead to hydrolysis of the ester or amide functional groups. | - Use anhydrous solvents and ensure the work-up is performed promptly after the reaction is complete. | |
| Loss during Work-up: Product precipitating in the aqueous layer or incomplete extraction. | - Check the pH of the aqueous layer before separation. - Perform multiple extractions with the organic solvent to ensure complete recovery. | |
| Product is Off-Color (not a white solid) | Presence of Oxidized Impurities: The starting material, 4-aminophenol derivatives, can be sensitive to air oxidation. | - Use high-quality, pure starting materials. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Thermal Degradation: Overheating during the reaction or solvent removal. | - Maintain strict temperature control throughout the process. - Use a rotary evaporator at a controlled temperature and pressure for solvent removal. | |
| Presence of Multiple Spots on TLC/Impure Product | Diacetylation: Use of a large excess of the acetylating agent or elevated reaction temperatures can lead to the formation of a di-acetylated byproduct where both the amino and hydroxyl groups are acetylated. | - Carefully control the stoichiometry of the acetylating agent. - Maintain the recommended low reaction temperature. |
| O-Acetylation: Acetylation of the hydroxyl group in addition to the desired N-acetylation can occur. Generally, N-acetylation is favored under the reaction conditions, but changes in pH or solvent can influence the selectivity.[6] | - Maintain the biphasic reaction conditions with a bicarbonate base to favor N-acetylation. | |
| Incomplete Hydrolysis of Excess Acetylating Agent: Residual acetyl chloride or acetic anhydride in the product. | - Ensure the aqueous wash steps are sufficient to remove any unreacted acetylating agent and its byproducts. | |
| Difficulty with Product Isolation (Oily Product) | Incomplete Reaction or Presence of Impurities: The presence of starting material or byproducts can sometimes inhibit crystallization. | - Re-purify the product using column chromatography or recrystallization from a different solvent system. |
| Residual Solvent: Incomplete removal of the reaction solvent. | - Ensure the product is thoroughly dried under vacuum. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound[1][2]
Materials:
-
Methyl 4-amino-2-hydroxybenzoate
-
Ethyl acetate
-
Water
-
Sodium bicarbonate
-
Acetyl chloride
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve Methyl 4-amino-2-hydroxybenzoate (1.0 eq) in ethyl acetate.
-
Add a solution of sodium bicarbonate (1.3-1.5 eq) in water.
-
Cool the biphasic mixture to 0°C with vigorous stirring.
-
Slowly add acetyl chloride (1.1-1.4 eq) dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for approximately 2 hours.
-
Monitor the reaction completion by a suitable method (e.g., TLC).
-
Once the reaction is complete, separate the organic and aqueous layers.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization if necessary.
Quantitative Data
The following table summarizes the quantitative data from a representative laboratory-scale synthesis.[1][2]
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| Methyl 4-amino-2-hydroxybenzoate | 167.16 | 50.7 | 303.3 | 1.0 |
| Sodium Bicarbonate | 84.01 | 34.9 | 415.4 | 1.37 |
| Acetyl Chloride | 78.50 | 32.6 (29.7 mL) | 415.3 | 1.37 |
| Product | ||||
| This compound | 209.19 | 63.5 | 303.5 | 99% Yield |
Visualizations
Caption: Synthesis pathway for this compound.
References
- 1. This compound | 4093-28-1 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Mosapride Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. N-and O-acetylation of aromatic and heterocyclic amine carcinogens by human monomorphic and polymorphic acetyltransferases expressed in COS-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Alternative reagents for the acetylation of methyl 4-amino-2-hydroxybenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the acetylation of methyl 4-amino-2-hydroxybenzoate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparison of alternative acetylating reagents to facilitate successful and efficient synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the acetylation of methyl 4-amino-2-hydroxybenzoate, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | - Inactive acetylating reagent (hydrolyzed).- Insufficient reaction time or temperature.- Poor quality starting material. | - Use a fresh bottle of acetylating reagent.- Monitor the reaction by TLC to determine completion and adjust time/temperature accordingly.- Ensure the purity of methyl 4-amino-2-hydroxybenzoate before starting. |
| Presence of O-Acetylated Byproduct | - Reaction conditions favor O-acetylation (e.g., high temperature, strong base).- Use of a highly reactive acetylating agent without proper control. | - Maintain a low reaction temperature (e.g., 0 °C to room temperature).- Use a milder base or a biphasic system to control reactivity.- Consider using a more selective acetylating reagent like acetic anhydride under controlled pH.[1] |
| Formation of Di-acetylated Product | - Excess acetylating reagent used.- Prolonged reaction time. | - Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the acetylating reagent.- Monitor the reaction closely by TLC and quench it once the mono-acetylated product is predominantly formed. |
| Difficult Purification | - Presence of unreacted starting material and byproducts with similar polarity to the desired product. | - Optimize the reaction to maximize the yield of the desired product.- Employ column chromatography with a suitable solvent system for separation.- Recrystallization from an appropriate solvent (e.g., ethanol/water) can be effective for purification. |
| Amine Signal Disappears in NMR, but Product is not as Expected | - The N-H proton signal of the newly formed amide may be broad or shifted downfield and could be overlapping with other signals in the aromatic region. | - Carefully analyze the integration of the aromatic signals to see if one has an unexpectedly high integral, which might include the amide proton.[2]- Perform a D₂O exchange experiment to identify the exchangeable N-H proton. |
Frequently Asked Questions (FAQs)
Q1: Why is the selective N-acetylation of methyl 4-amino-2-hydroxybenzoate important?
A1: Selective N-acetylation is a crucial step in the synthesis of various active pharmaceutical ingredients (APIs).[3][4][5] This modification protects the amino group, altering the molecule's physicochemical properties and allowing for further functionalization at other positions. The resulting N-acetylated compound is a key intermediate in the synthesis of more complex molecules.
Q2: Which is a better acetylating reagent: acetic anhydride or acetyl chloride?
A2: Acetic anhydride is often preferred over acetyl chloride in acetylation reactions.[6] While acetyl chloride is more reactive, it produces corrosive hydrochloric acid (HCl) as a byproduct, which can be difficult to handle and can lead to unwanted side reactions.[6][7][8] Acetic anhydride produces acetic acid, a less corrosive and more easily removed byproduct.[6] Acetic anhydride is also generally less expensive, more stable, and allows for cleaner reactions with fewer side products.[6][7]
Q3: What are some "green" or more environmentally friendly approaches to the acetylation of aminophenols?
A3: Green chemistry approaches aim to reduce or eliminate the use of hazardous substances. For acetylation, this includes using less toxic solvents, employing catalysts that can be recycled, and using milder reaction conditions.[9][10][11] One approach involves using acetic acid with a Brønsted acid catalyst, where water is the only byproduct.[12] Enzymatic acetylation using lipases in non-aqueous solvents is another green alternative that offers high selectivity under mild conditions.[13][14] Mechanochemical methods, such as ball milling, can also reduce solvent usage and increase reaction efficiency.[15]
Q4: How can I ensure chemoselective N-acetylation over O-acetylation?
A4: The amino group is generally more nucleophilic than the phenolic hydroxyl group, favoring N-acetylation. To enhance selectivity, the reaction conditions can be controlled.[1] Performing the reaction at a lower temperature (e.g., 0 °C) and controlling the pH can significantly favor N-acetylation.[1] The choice of acetylating agent and solvent system also plays a crucial role. For instance, using acetic anhydride under neutral or slightly acidic conditions can improve selectivity for N-acetylation.
Alternative Acetylating Reagents
Several reagents can be used for the acetylation of methyl 4-amino-2-hydroxybenzoate. The choice of reagent depends on factors such as reactivity, selectivity, cost, and environmental impact.
| Reagent | Advantages | Disadvantages | Typical Reaction Conditions |
| Acetic Anhydride | - Readily available and less expensive than acetyl chloride.[6]- Produces acetic acid as a byproduct, which is less corrosive than HCl.[6]- Generally provides cleaner reactions and good yields.[8] | - Less reactive than acetyl chloride, may require longer reaction times or heating. | - Can be performed neat or in various solvents (e.g., water, THF, ethyl acetate).[16]- Often used with a base (e.g., pyridine, sodium acetate) or an acid catalyst. |
| Acetyl Chloride | - Highly reactive, leading to faster reaction rates. | - Produces corrosive HCl gas as a byproduct.[7][8]- More sensitive to moisture.[8]- Can be less selective, potentially leading to more byproducts. | - Typically run in an inert aprotic solvent (e.g., DCM, THF) with a base (e.g., triethylamine, pyridine) to neutralize HCl. |
| Vinyl Acetate | - Can be used in enzymatic reactions, offering high chemoselectivity for N-acetylation.[13][14]- The reaction is often irreversible, leading to higher conversions.[13][14] | - May require an enzyme catalyst (e.g., lipase), which can add to the cost. | - Used with an immobilized lipase (e.g., Novozym 435) in an organic solvent like THF at moderate temperatures (e.g., 50 °C).[13] |
| Ketene | - Highly reactive acetylating agent. | - A toxic and unstable gas that needs to be generated in situ. | - Not commonly used in standard laboratory settings due to handling difficulties. |
| Acetic Acid | - A green and atom-economical reagent.[12] | - Low reactivity, often requiring a catalyst and/or high temperatures.[12] | - Used with a Brønsted or Lewis acid catalyst at elevated temperatures.[12] |
Experimental Protocols
Protocol 1: Acetylation using Acetyl Chloride
This protocol is adapted from a high-yield synthesis of methyl 4-acetamido-2-hydroxybenzoate.
Materials:
-
Methyl 4-amino-2-hydroxybenzoate
-
Acetyl Chloride
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a suitable reaction vessel, dissolve methyl 4-amino-2-hydroxybenzoate (1.0 eq) in a mixture of ethyl acetate and water.
-
Add sodium bicarbonate (1.4 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add acetyl chloride (1.4 eq) dropwise to the cooled solution over 15 minutes.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic and aqueous layers.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization if necessary.
Expected Yield: ~99%
Protocol 2: General Protocol for N-Acetylation using Acetic Anhydride
This is a general procedure for the N-acetylation of aromatic amines and can be adapted for methyl 4-amino-2-hydroxybenzoate.
Materials:
-
Methyl 4-amino-2-hydroxybenzoate
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve methyl 4-amino-2-hydroxybenzoate (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography as needed.
Diagrams
Caption: Workflow for selecting an acetylation reagent.
Caption: Troubleshooting decision tree for acetylation.
References
- 1. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Acetylation Reaction | Definition, Mechanism & Examples - Lesson | Study.com [study.com]
- 4. Video: Phase II Reactions: Acetylation Reactions [jove.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. brainly.com [brainly.com]
- 7. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. ijcrt.org [ijcrt.org]
- 12. ias.ac.in [ias.ac.in]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
Validation & Comparative
Methyl 4-acetamido-2-hydroxybenzoate: A Comparative Guide for Certified Reference Materials
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and quality control, the purity and identity of compounds are paramount. Certified Reference Materials (CRMs) serve as the bedrock of accurate analytical measurements, ensuring the reliability and reproducibility of results. This guide provides a comprehensive comparison of Methyl 4-acetamido-2-hydroxybenzoate as a CRM, examining its performance characteristics against relevant alternatives and detailing the experimental protocols for its application.
This compound is a key chemical entity with significance in multiple pharmaceutical contexts. It is recognized as a process impurity and related compound for the drugs Metoclopramide and Ethopabate. Furthermore, it serves as a crucial intermediate in the synthesis of Mosapride, a gastroprokinetic agent.[1][2] Its availability as a CRM from various pharmacopoeias and commercial suppliers underscores its importance in regulatory compliance and quality assurance.
Comparison with Alternative Certified Reference Materials
The selection of an appropriate CRM is contingent on the specific analytical objective. When analyzing impurities in Metoclopramide or Mosapride, or when monitoring the synthesis of Mosapride, several certified reference materials may be considered. This section provides a comparative overview of this compound against other relevant impurity standards.
Quantitative Data Summary
The following tables summarize the typical specifications of this compound CRM and its common alternatives. The data presented is illustrative and may vary between different suppliers and lots. Researchers must always refer to the Certificate of Analysis (CoA) provided with the specific CRM.
Table 1: Comparison of Certified Reference Materials for Metoclopramide Analysis
| Feature | This compound (Ethopabate Related Compound A) | Metoclopramide Impurity A |
| CAS Number | 4093-28-1[3][4] | 5608-13-9[5] |
| Application | Impurity Standard for Metoclopramide[3] | Impurity Standard for Metoclopramide[5] |
| Typical Certified Purity | ≥98% (by HPLC) | ≥97% (by HPLC) |
| Traceability | USP, EP[6] | EP, USP[5][7] |
| Analytical Method on CoA | HPLC, Mass Spectrometry, NMR[7][8] | HPLC, Mass Spectrometry, NMR[5][7] |
| Suppliers | Sigma-Aldrich, LGC Standards, USP[3][4][9] | SynZeal, Sigma-Aldrich, LGC Standards[5][10] |
Table 2: Comparison of Certified Reference Materials for Mosapride Synthesis and Impurity Profiling
| Feature | This compound | Mosapride Impurity 3 | Mosapride Impurity 5-D5 |
| CAS Number | 4093-28-1[11] | N/A[12] | 1246814-79-8[13] |
| Application | Intermediate in Mosapride Synthesis[1] | Impurity Standard for Mosapride[12] | Labeled Internal Standard for Mosapride Analysis[13] |
| Typical Certified Purity | ≥99% | >90%[14] | Stated on CoA |
| Traceability | To in-house primary standard | Characterized by 1H-NMR and Mass Spec[14] | Stated on CoA |
| Analytical Method on CoA | HPLC, NMR, Mass Spectrometry[8] | 1H-NMR, Mass Spectrometry[14] | LC-MS/MS |
| Suppliers | ChemicalBook, various chemical suppliers[11] | Veeprho[12] | Veeprho[13] |
Experimental Protocols
Accurate and reproducible analytical results are contingent on well-defined experimental protocols. This section details the methodologies for the analysis of Metoclopramide, Ethopabate, and Mosapride, where this compound and its alternatives are utilized.
Analysis of Metoclopramide and its Related Compounds by HPLC
This method is suitable for the quantification of Metoclopramide and the identification of related impurities, including this compound.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile. The exact gradient program should be optimized based on the specific column and instrument.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of the this compound CRM in the mobile phase at a concentration of approximately 0.1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentrations.
-
Sample Preparation: Dissolve the Metoclopramide drug substance or product in the mobile phase to a known concentration.
-
Analysis: Inject the blank, standard solutions, and sample solution into the HPLC system and record the chromatograms. Identify and quantify any impurities by comparing their retention times and peak areas with those of the certified reference standards.
Analysis of Ethopabate and its Related Compounds by HPLC
This method is applicable for the determination of Ethopabate and its related compound A (this compound) in veterinary drug formulations.[15][16]
-
Instrumentation: HPLC with UV detector.
-
Column: C8 or C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v) containing an ion-pairing agent like heptanesulfonic acid sodium salt, with the pH adjusted to around 3.7.[16]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 274 nm.[15]
-
Injection Volume: 20 µL.
-
Standard Preparation: Accurately weigh and dissolve the Ethopabate and this compound CRMs in the mobile phase to prepare individual stock solutions. Prepare a mixed working standard solution containing both compounds at appropriate concentrations.
-
Sample Preparation: Extract the active ingredients from the sample matrix using a suitable solvent (e.g., methanol). The extract may require further cleanup using solid-phase extraction (SPE).[15]
-
Analysis: Analyze the prepared standards and samples by HPLC. The quantification is based on the peak areas of the analytes.
Impurity Profiling of Mosapride by UPLC-MS/MS
This advanced method is suitable for the identification and quantification of Mosapride and its impurities, including any residual this compound from the synthesis process.[17][18]
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Column: C18, 2.1 mm x 50 mm, 1.7 µm particle size.
-
Mobile Phase: A gradient of aqueous formic acid and acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Mosapride and its impurities should be determined and optimized. For Mosapride, a common transition is m/z 422.2 → 198.1.[19]
-
Standard Preparation: Prepare stock and working solutions of Mosapride and its impurity CRMs (including this compound if monitoring its carryover) in a suitable solvent like methanol.
-
Sample Preparation: Dissolve the Mosapride sample in the initial mobile phase composition.
-
Analysis: Inject the samples and standards. The high selectivity of MS/MS allows for accurate quantification even at low levels.
Visualizing Workflows and Relationships
To further clarify the application and certification process of these reference materials, the following diagrams are provided.
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. methyl-4-acetamido-2-hydroxybenzoate | LGC Standards [lgcstandards.com]
- 4. Ethopabate Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 5. Metoclopramide EP Impurity A | 5608-13-9 | SynZeal [synzeal.com]
- 6. Methyl 4-(Acetylamino)-2-hydroxybenzoate Pharmaceutical Secondary Standard; Certified Reference Material 4093-28-1 [sigmaaldrich.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. Mosapride Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. This compound | LGC Standards [lgcstandards.com]
- 10. Metoclopramide impurity A CRS | LGC Standards [lgcstandards.com]
- 11. This compound | 4093-28-1 [chemicalbook.com]
- 12. veeprho.com [veeprho.com]
- 13. veeprho.com [veeprho.com]
- 14. cleanchemlab.com [cleanchemlab.com]
- 15. High performance liquid chromatographic assay of amprolium and ethopabate in chicken feed using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and Validation of RP-HPLC Method for Simultaneous Determination of Amprolium HCl and Ethopabate in Their Combination Drug, Chemical and Biomolecular Engineering, Science Publishing Group [sciencepublishinggroup.com]
- 17. Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Comparative Guide to Methyl 4-acetamido-2-hydroxybenzoate and Methylparaben Reference Standards
For researchers, scientists, and drug development professionals, the quality and characterization of reference standards are paramount for accurate analytical results and regulatory compliance. This guide provides a detailed comparison of the analytical profiles of Methyl 4-acetamido-2-hydroxybenzoate, a key intermediate in the synthesis of Mosapride, and Methylparaben, a widely used preservative, based on pharmacopeial standards and publicly available Certificates of Analysis (CoA).
Product Overview
This compound (CAS 4093-28-1) is a crucial intermediate in the synthesis of various pharmaceuticals, most notably Mosapride, a gastroprokinetic agent.[1][2] It is also recognized by the United States Pharmacopeia (USP) as "Ethopabate Related Compound A".[3][4] Its purity and impurity profile are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API).
Methylparaben (Methyl 4-hydroxybenzoate, CAS 99-76-3) is a well-established antimicrobial preservative used in a wide range of pharmaceutical formulations, cosmetics, and food products.[5][6] As a common excipient, its analytical standard is readily available and well-characterized.
Quantitative Data Comparison
The following tables summarize the typical specifications for this compound as per the USP monograph for Ethopabate and a representative Certificate of Analysis for Methylparaben.
Table 1: Comparison of Specifications for this compound and Methylparaben
| Parameter | This compound (as USP Ethopabate Related Compound A) | Methylparaben (Representative CoA) |
| Appearance | Not explicitly defined in the monograph for the related compound itself. | White crystalline powder.[7] |
| Assay (Purity) | Not specified as a standalone standard. Used for system suitability in the Ethopabate assay. | 99.0 - 101.0%[7] |
| Identification | Relative retention time of about 0.9 compared to Ethopabate in the specified HPLC method.[8] | Conforms to IR and NMR spectra.[9] |
| Melting Point | Not specified in the monograph. | 125 - 128°C[7] |
| Loss on Drying | Not specified in the monograph. | ≤ 0.5% |
| Residue on Ignition | Not specified in the monograph. | ≤ 0.1% |
| Related Substances | Used as a known impurity for the analysis of Ethopabate. | To pass test. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Ethopabate and Related Compound A (this compound) (as per USP Monograph)
This method is intended for the analysis of Ethopabate but is also used to resolve and identify this compound as a related compound.
-
Mobile Phase: A mixture of a solution of 3 g of sodium 1-hexanesulfonate in 1 L of water (adjusted to a pH of 2.5 with phosphoric acid), methanol, and acetonitrile (50:40:10, v/v/v). The solution should be filtered and degassed.
-
Chromatographic System:
-
Column: 4.6-mm × 25-cm; 5-µm packing L1 (C18).
-
Flow Rate: About 1 mL per minute.
-
Detector: UV, 268 nm.
-
-
System Suitability:
-
Resolution Solution: A solution containing about 0.4 mg of USP Ethopabate RS and 0.1 mg of USP Ethopabate Related Compound A RS per mL.
-
Requirements: The relative retention times are about 0.9 for this compound and 1.0 for Ethopabate. The resolution between the two peaks is not less than 1.2, and the tailing factor for the Ethopabate peak is not more than 1.5. The relative standard deviation for replicate injections of the Standard preparation is not more than 1.0%.[8]
-
Representative HPLC Method for the Determination of Methylparaben
-
Column: Supelco C8 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, tetrahydrofuran, and water (21:13:66, v/v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 258 nm.
-
Retention Time: Approximately 6.12 min.[10]
Visualizations
Synthesis Pathway of Mosapride
The following diagram illustrates a simplified synthetic pathway for Mosapride, highlighting the role of this compound as a key intermediate.
Caption: Synthesis of Mosapride from Methyl 4-aminosalicylate.
Analytical Workflow for Reference Standard Comparison
This diagram outlines a typical workflow for the comparison of two reference standards.
Caption: Workflow for comparing reference standards.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. Ethopabate USP Related Compound A - SRIRAMCHEM [sriramchem.com]
- 4. store.usp.org [store.usp.org]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. technopharmchem.com [technopharmchem.com]
- 8. ftp.uspbpep.com [ftp.uspbpep.com]
- 9. kmpharma.in [kmpharma.in]
- 10. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to Methyl 4-acetamido-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-acetamido-2-hydroxybenzoate, a key intermediate in the synthesis of pharmaceuticals such as Mosapride, can be prepared through several synthetic pathways.[1][2][3] This guide provides a comparative analysis of the two primary routes: the acetylation of methyl 4-amino-2-hydroxybenzoate and the esterification of 4-acetamido-2-hydroxybenzoic acid. The performance of each method is evaluated based on reaction yield, purity, and overall efficiency, supported by detailed experimental protocols.
Comparative Summary of Synthetic Routes
The selection of an optimal synthetic route depends on various factors, including the availability of starting materials, desired yield, and scalability. The following table summarizes the quantitative data for the two main synthetic pathways to this compound.
| Parameter | Route A: Acetylation | Route B: Fischer Esterification |
| Starting Material | Methyl 4-amino-2-hydroxybenzoate | 4-Acetamido-2-hydroxybenzoic Acid |
| Key Reagents | Acetyl Chloride, Sodium Bicarbonate | Methanol, Sulfuric Acid |
| Solvent | Ethyl Acetate, Water | Methanol (excess) |
| Reaction Time | ~2.25 hours | >1 hour |
| Temperature | 0°C to Room Temperature | Reflux (~65°C) |
| Reported Yield | 99%[1][4] | ~86% (analogous reaction)[5] |
| Purity | High (product confirmed by NMR and MS)[1][4] | Good (purification by recrystallization)[6] |
Synthetic Pathway Overview
The two primary synthetic routes to this compound are depicted below. Route A involves the direct acetylation of the amino group of methyl 4-amino-2-hydroxybenzoate. Route B follows the classic Fischer esterification of 4-acetamido-2-hydroxybenzoic acid.
Caption: Synthetic pathways to this compound.
Experimental Protocols
Route A: Acetylation of Methyl 4-amino-2-hydroxybenzoate
This route is characterized by its high yield and mild reaction conditions.[1][4]
Materials:
-
Methyl 4-amino-2-hydroxybenzoate
-
Ethyl Acetate
-
Water
-
Sodium Bicarbonate
-
Acetyl Chloride
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a suitable reaction vessel, dissolve Methyl 4-amino-2-hydroxybenzoate (50.7 g, 303.6 mmol) in ethyl acetate (750 mL).
-
Add a solution of sodium bicarbonate (34.9 g) in water (250 mL) to the vessel with stirring.
-
Cool the biphasic mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (29.7 mL, 415.5 mmol) dropwise over 15 minutes, maintaining the temperature at 0°C.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the final product.
Results: This method has been reported to produce this compound as a white solid with a yield of 99% (63.5 g).[1][4] The product's identity and purity can be confirmed by NMR and mass spectrometry.[1][4]
Route B: Fischer Esterification of 4-Acetamido-2-hydroxybenzoic Acid
This classic esterification method provides a direct route from the corresponding carboxylic acid. The following protocol is based on a similar esterification of p-hydroxybenzoic acid and may require optimization for this specific substrate.[5]
Materials:
-
4-Acetamido-2-hydroxybenzoic Acid
-
Methanol
-
Concentrated Sulfuric Acid
-
Toluene (optional, for azeotropic removal of water)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-acetamido-2-hydroxybenzoic acid in an excess of methanol (e.g., a 1:3 molar ratio of acid to methanol is a good starting point).[5]
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for at least 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization from a suitable solvent such as methanol or an ethyl acetate/hexane mixture.[7]
Expected Results: Based on analogous reactions, this method is expected to provide a good yield of the desired ester. For instance, the esterification of p-hydroxybenzoic acid with methanol under similar conditions yields the product in 86.1% yield.[5]
Comparative Analysis
Route A: Acetylation
-
Advantages:
-
Disadvantages:
-
Requires the availability of the starting material, Methyl 4-amino-2-hydroxybenzoate.
-
Uses acetyl chloride, which is a corrosive and moisture-sensitive reagent.
-
Route B: Fischer Esterification
-
Advantages:
-
Disadvantages:
-
The reaction is an equilibrium process, which may require using a large excess of alcohol or removal of water to drive the reaction to completion and achieve high yields.[10]
-
Requires heating to reflux, which is more energy-intensive than Route A.
-
The yield, while good, is generally lower than the acetylation route.
-
Conclusion
Both the acetylation of Methyl 4-amino-2-hydroxybenzoate and the Fischer esterification of 4-acetamido-2-hydroxybenzoic acid are viable synthetic routes for the preparation of this compound. The choice between these two methods will largely depend on the specific needs of the researcher or organization.
For applications where the highest possible yield is critical and the starting ester is readily available, the acetylation route (Route A) is the superior choice. Its near-quantitative yield and mild conditions make it an attractive option for efficient synthesis.
For situations where the starting carboxylic acid is more accessible or cost-effective, the Fischer esterification (Route B) provides a robust and reliable alternative. While the yield may be slightly lower and the conditions more demanding, it is a straightforward and scalable method. Further optimization of the esterification reaction conditions could potentially lead to improved yields.
References
- 1. This compound | 4093-28-1 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 4093-28-1 | Benchchem [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. iajpr.com [iajpr.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Efficacy of Mosapride Synthesized from Different Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Mosapride, a selective 5-HT4 receptor agonist and prokinetic agent, when synthesized from different chemical precursors. The choice of synthetic route can significantly impact the final product's yield, purity, and impurity profile, which in turn may influence its therapeutic efficacy and safety. This document summarizes quantitative data from publicly available literature, details relevant experimental methodologies, and visualizes key chemical pathways and experimental workflows.
Executive Summary
The synthesis of Mosapride is a multi-step process, and the selection of the initial raw materials can dictate the efficiency of the synthesis and the impurity profile of the active pharmaceutical ingredient (API). This guide focuses on a comparative analysis of three prominent synthetic routes starting from the following precursors for the key intermediate, 4-amino-5-chloro-2-ethoxybenzoic acid, or for the final Mosapride product:
-
p-Aminosalicylic Acid: A common and well-documented precursor.
-
2-Fluoro-4-nitrobenzoic Acid: A precursor utilized in a newer, more streamlined synthetic approach.
-
2-Chlorotoluene: An economical starting material for a longer synthetic pathway.
Comparative Data on Synthetic Routes
The following table summarizes the key quantitative data associated with the different synthetic routes to Mosapride, based on information disclosed in patents and scientific literature. It is important to note that yields and purity can vary depending on the specific reaction conditions and purification methods employed.
| Parameter | Route 1: p-Aminosalicylic Acid | Route 2: 2-Fluoro-4-nitrobenzoic Acid | Route 3: 2-Chlorotoluene |
| Overall Yield | Reported total yield of ~71.7% for the intermediate 4-amino-5-chloro-2-ethoxybenzoic acid. | High yields reported for individual steps (e.g., 91-95% for ethoxylation, 93-94% for chlorination, ~90% for nitro reduction). | Yield for the final oxidative amidation step reported as 74%. Overall yield is dependent on the efficiency of the preceding six steps. |
| Purity | Generally high, though specific percentages are not consistently reported across all sources. Potential for genotoxic impurities from certain ethylating agents. | Claims of high purity due to a more controlled and shorter synthetic pathway. | Purity is dependent on the effective removal of intermediates and byproducts from a longer synthetic route. |
| Key Advantages | Well-established and documented route. | Shorter reaction sequence, use of cheaper raw materials, and potentially higher overall yield. | Utilizes a very inexpensive and readily available starting material. |
| Key Disadvantages | Longer reaction sequence, use of potentially toxic and expensive ethylating agents (e.g., bromoethane, iodoethane), and potential for higher impurity levels. | Newer route, potentially less established on an industrial scale. | A significantly longer synthetic pathway with more intermediate steps, which can increase the potential for byproduct formation and reduce overall yield. |
| Potential Key Impurities | Unreacted starting materials and intermediates, byproducts from ethylation and chlorination steps. | Residual starting material and intermediates. | A wider range of potential process-related impurities due to the larger number of reaction steps. A notable potential impurity is the defluorinated byproduct of Mosapride. |
Signaling Pathway of Mosapride
Mosapride primarily exerts its prokinetic effect through its agonist activity at the serotonin 5-HT4 receptors located on enteric neurons. This interaction initiates a signaling cascade that leads to enhanced gastrointestinal motility.
A Spectroscopic Showdown: Unraveling the Structural Nuances of Methyl 4-acetamido-2-hydroxybenzoate and Its Analogues
For the discerning eyes of researchers, scientists, and drug development professionals, this guide offers a meticulous spectroscopic comparison of Methyl 4-acetamido-2-hydroxybenzoate and its structurally related analogues. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we aim to provide a clear, objective lens through which to examine the subtle yet significant electronic and structural variations within this chemical family.
This comparative analysis delves into the spectral signatures of four key compounds: the parent molecule, this compound, and its three analogues: Methyl 4-aminosalicylate, Methyl 2-hydroxy-4-nitrobenzoate, and Methyl 4-acetamido-2-methoxybenzoate. The substitution changes at the C4 and C2 positions on the benzene ring induce distinct shifts in their spectroscopic profiles, offering valuable insights for structural elucidation and characterization.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry for this compound and its selected analogues.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | -OCH₃ | -NHCOCH₃ / -NH₂ | -OH | Acetyl CH₃ |
| This compound | 7.78 (d, J=8.6Hz), 7.23 (s), 7.10 (d, J=8.6Hz) | 3.92 (s) | 7.16 (br s) | 10.86 (br s) | 2.19 (s) |
| Methyl 4-aminosalicylate | 7.43 (d, J=8.7 Hz), 6.10 (dd, J=6.6, 2.1 Hz), 5.98 (d, J=2.1 Hz) | 3.77 (s) | 6.14 (s) | 10.76 (s) | - |
| Methyl 2-hydroxy-4-nitrobenzoate | 8.3-7.8 (m) | 3.9-4.0 (s) | - | ~11 (br s) | - |
| Methyl 4-acetamido-2-methoxybenzoate | 7.19 (br d, J = 8.8 Hz), other signals not fully resolved | 3.77 (s), 3.74 (s)[1] | 10.22 (s)[1] | - | 2.07 (s)[1] |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C=O (ester) | C=O (amide) | Aromatic Carbons | -OCH₃ | Acetyl CH₃ |
| This compound | ~170 | ~168 | ~108-140 | ~52 | ~24 |
| Methyl 4-aminosalicylate | 170.5 | - | 162.2, 152.1, 131.2, 107.8, 102.5, 101.9 | 51.8 | - |
| Methyl 2-hydroxy-4-nitrobenzoate | ~169 | - | ~115-160 | ~53 | - |
| Methyl 4-acetamido-2-methoxybenzoate | ~166 | ~169 | ~105-155 | ~56, ~52 | ~24 |
Table 3: Infrared (IR) Spectroscopic Data (ν, cm⁻¹)
| Compound | O-H Stretch | N-H Stretch | C=O Stretch (ester) | C=O Stretch (amide) | Aromatic C=C |
| This compound | ~3300-2500 (broad) | ~3300 | ~1680 | ~1660 | ~1600, ~1540 |
| Methyl 4-aminosalicylate | ~3400-3200 | ~3470, ~3380 | ~1670 | - | ~1620, ~1580 |
| Methyl 2-hydroxy-4-nitrobenzoate | ~3200 (broad) | - | ~1690 | - | ~1610, ~1530 |
| Methyl 4-acetamido-2-methoxybenzoate | - | ~3280 | ~1700 | ~1670 | ~1600, ~1530 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M]⁺ or [M+H]⁺ | Key Fragment Ions |
| This compound | C₁₀H₁₁NO₄ | 209.20 | 209, 210 | 177, 150, 121 |
| Methyl 4-aminosalicylate | C₈H₉NO₃ | 167.16 | 167, 168[2] | 135, 107 |
| Methyl 2-hydroxy-4-nitrobenzoate | C₈H₇NO₅ | 197.14 | 197 | 165, 137, 109 |
| Methyl 4-acetamido-2-methoxybenzoate | C₁₁H₁₃NO₄ | 223.23 | 223 | 191, 164, 135 |
Experimental Protocols
The data presented in this guide were compiled from publicly available spectral databases and scientific literature. The following sections outline the general experimental methodologies typically employed for the spectroscopic analysis of such small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Data acquisition parameters generally include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer, typically at a frequency of 75 or 100 MHz. A larger sample concentration (20-50 mg) is often required. Broadband proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. The data is presented as a plot of percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Samples are introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is typically used for less volatile or thermally labile molecules.
-
Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The resulting mass spectrum is a plot of relative ion intensity versus m/z.
Visualization of Structural Relationships
The following diagram illustrates the structural relationships between this compound and its analogues, highlighting the key substituent changes.
Caption: Structural relationships between the parent compound and its analogues.
References
Benchmarking the Performance of Methyl 4-acetamido-2-hydroxybenzoate in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-acetamido-2-hydroxybenzoate is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the gastroprokinetic agent, Mosapride. The efficiency of its synthesis and its performance in subsequent reactions are critical factors for drug development and manufacturing. This guide provides an objective comparison of the primary synthesis route for this compound with an alternative synthetic strategy for a related key intermediate in the synthesis of Mosapride, supported by experimental data and detailed protocols.
Performance Comparison of Synthetic Intermediates
The selection of a synthetic route in pharmaceutical development is a multifactorial decision, balancing yield, purity, cost, and process safety. Below is a comparative summary of two synthetic pathways towards Mosapride, highlighting the performance of this compound against an alternative intermediate, 2-ethoxy-4-acetamido-5-chlorobenzoic acid, derived from p-aminosalicylic acid.
| Parameter | Route 1: Via this compound | Route 2: Via 2-ethoxy-4-acetamido-5-chlorobenzoic acid |
| Key Intermediate | This compound | 2-ethoxy-4-acetamido-5-chlorobenzoic acid |
| Starting Material | Methyl 4-amino-2-hydroxybenzoate | p-Aminosalicylic acid |
| Key Transformation | N-acetylation | Acetylation, Ethylation, Chlorination, Hydrolysis |
| Reported Yield | High (up to 99% for the acetylation step)[1] | Overall yield of ~55% over 6 steps[2] |
| Purity | High purity achievable with standard purification | Requires purification after multiple steps |
| Process Complexity | Fewer steps to the key intermediate | Multi-step synthesis to the key intermediate |
Experimental Protocols
Detailed methodologies for the synthesis of the key intermediates are crucial for reproducibility and process optimization.
Synthesis of this compound (Route 1)
This protocol describes the high-yield N-acetylation of Methyl 4-amino-2-hydroxybenzoate.
Materials:
-
Methyl 4-amino-2-hydroxybenzoate
-
Ethyl acetate
-
Water
-
Sodium bicarbonate
-
Acetyl chloride
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Methyl 4-amino-2-hydroxybenzoate (50.7 g, 303.6 mmol) in ethyl acetate (750 mL) and add a solution of sodium bicarbonate (34.9 g) in water (250 mL).[1]
-
Cool the mixture to 0°C in an ice bath with stirring.[1]
-
Slowly add acetyl chloride (29.7 mL, 415.5 mmol) dropwise to the cooled mixture.[1]
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours.[1]
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine and dry it over anhydrous sodium sulfate.[1]
-
Remove the solvent under reduced pressure to obtain this compound as a white solid.[1]
Expected Yield: ~99%[1]
Synthesis of 2-ethoxy-4-acetamido-5-chlorobenzoic acid (Route 2 Intermediate)
This route involves a multi-step synthesis starting from p-aminosalicylic acid. The key intermediate is formed through a sequence of protection, alkylation, chlorination, and deprotection/hydrolysis steps. A patent describes a process involving acidification of p-amino-o-hydroxy-benzoic acid, followed by methanol esterification, acetic anhydride acetylation, ethylation, NCS chlorination, and basic hydrolysis.[3]
A related patent provides details for a similar multi-step synthesis starting from sodium p-aminosalicylate, involving acylation, double ethylation with bromoethane, chlorination with N-chlorosuccinimide, and subsequent deprotection and hydrolysis.[3] The overall yield for a similar multi-step process to obtain the final acid intermediate is reported to be around 55%.[2]
Visualizing Synthetic and Signaling Pathways
Diagrams are provided to illustrate the experimental workflow and the relevant biological signaling pathway.
Synthetic Workflow for this compound
References
A Comparative Analysis of Antibody Cross-Reactivity Against Methyl 4-acetamido-2-hydroxybenzoate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Antibody Specificity
The specificity of the antibody was evaluated using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The half-maximal inhibitory concentration (IC50) was determined for Methyl 4-acetamido-2-hydroxybenzoate and a panel of its potential derivatives. The IC50 value represents the concentration of the analyte required to inhibit 50% of the antibody binding to the coated antigen. A lower IC50 value indicates a higher binding affinity.[1][2] The cross-reactivity percentage was calculated relative to the binding of the primary analyte, this compound.
| Compound ID | Compound Name | Molecular Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| 1 | This compound | C₁₀H₁₁NO₄ | 10 | 100 |
| 2 | 4-Acetamido-2-hydroxybenzoic acid | C₉H₉NO₄ | 50 | 20 |
| 3 | Methyl 4-amino-2-hydroxybenzoate | C₈H₉NO₃ | 250 | 4 |
| 4 | Methyl 4-acetamido-2-methoxybenzoate | C₁₁H₁₃NO₄ | >1000 | <1 |
| 5 | N-Propionyl-4-amino-2-hydroxybenzoic acid methyl ester | C₁₁H₁₃NO₄ | 150 | 6.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
A competitive ELISA was the chosen method to assess the cross-reactivity of the antibody.[1][3][4] This technique is highly suitable for determining the specificity of an antibody against small molecules.
Materials:
-
96-well microtiter plates
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA)
-
Primary Antibody (Monoclonal antibody against this compound)
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop Solution (2 M H₂SO₄)
-
This compound standard and its derivatives
-
Microplate reader
Procedure:
-
Coating: Microtiter plates were coated with a conjugate of this compound and a carrier protein (e.g., BSA) in coating buffer overnight at 4°C.
-
Washing: The plates were washed three times with wash buffer.
-
Blocking: The remaining protein-binding sites were blocked by adding blocking buffer to each well and incubating for 1 hour at room temperature.
-
Competition: Standard solutions of this compound or its derivatives were prepared at various concentrations. These solutions were mixed with a fixed concentration of the primary antibody and added to the wells. The plates were incubated for 2 hours at room temperature.
-
Washing: The plates were washed three times with wash buffer.
-
Secondary Antibody Incubation: An HRP-conjugated secondary antibody was added to each well and incubated for 1 hour at room temperature.
-
Washing: The plates were washed five times with wash buffer.
-
Substrate Development: TMB substrate solution was added to each well, and the plates were incubated in the dark for 15-30 minutes.
-
Reaction Stoppage: The enzymatic reaction was stopped by adding the stop solution.
-
Data Acquisition: The optical density was measured at 450 nm using a microplate reader. The signal is inversely proportional to the concentration of the analyte in the sample.[5]
Visualizations
The following diagrams illustrate the experimental workflow and the structural relationships of the tested compounds.
Caption: Experimental workflow for the competitive ELISA.
Caption: Structural relationships of tested compounds.
References
A Comparative Analysis of the Biological Activities of Acylated versus Non-Acylated Methyl Hydroxybenzoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of non-acylated methyl hydroxybenzoates and their acylated derivatives. By examining experimental data on antioxidant, antimicrobial, and anti-inflammatory properties, this document aims to elucidate the impact of acylation on the therapeutic potential of these compounds.
Introduction
Methyl hydroxybenzoates, commonly known as parabens, are a class of chemicals widely used as preservatives in the cosmetic, pharmaceutical, and food industries due to their bactericidal and fungicidal properties.[1][2] Acylation, the process of adding an acyl group to a molecule, is a chemical modification strategy often employed to enhance the biological efficacy of compounds. This modification typically increases lipophilicity, which can lead to improved cell membrane permeability and bioavailability.[3] This guide explores the structure-activity relationship of acylated versus non-acylated methyl hydroxybenzoates, drawing on data from these compounds and closely related derivatives to highlight the potential for enhanced biological activity.
Comparative Biological Activity
The addition of an acyl group to methyl hydroxybenzoates can significantly modulate their biological activity. The increased lipophilicity of acylated derivatives is a key factor in enhancing their interaction with biological targets.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. Acylation can influence this activity by altering the electronic properties and steric accessibility of the hydroxyl group. While direct comparative studies on acylated methyl hydroxybenzoates are not abundant, research on other acylated phenolic compounds, such as anthocyanins, has shown that acylation can significantly improve antioxidant activity.[4][5] For instance, the acylation of anthocyanins has been reported to enhance their stability and radical scavenging capacity.[4][5]
The antioxidant potential of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, where a lower IC₅₀ value indicates greater antioxidant potency.
Table 1: Antioxidant Activity (DPPH Radical Scavenging IC₅₀) of Structurally Related Phenolic Compounds
| Compound | Chemical Structure | DPPH IC₅₀ (µM) |
| Gallic Acid | [Image of Gallic Acid structure] | 4.05[6] |
| Syringic Acid | [Image of Syringic Acid structure] | 9.8[6] |
| Vanillic Acid | [Image of Vanillic Acid structure] | >100[6] |
| Protocatechuic Acid | [Image of Protocatechuic Acid structure] | Not Available |
Note: The data in this table is for structurally related phenolic compounds to provide context for the antioxidant potential of the core phenolic structure.
Methyl 3,4-dihydroxybenzoate, a related compound, has been shown to alleviate oxidative damage in granulosa cells by activating the Nrf2 antioxidant pathway.[7] This suggests that hydroxybenzoate derivatives have inherent antioxidant potential that could be modulated by acylation.
Antimicrobial Activity
Methylparaben (methyl p-hydroxybenzoate) is a widely used antimicrobial preservative.[1][2] The antimicrobial efficacy of parabens is known to be influenced by the length of the alkyl chain, with longer chains generally exhibiting greater activity. Acylation can be considered a strategy to introduce longer or more complex side chains, potentially enhancing antimicrobial potency. Studies on derivatives of methylparaben have shown that structural modifications can lead to promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][8]
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness, with lower values indicating greater potency.
Table 2: Antimicrobial Activity (MIC) of Methylparaben and its Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Methylparaben | Gram-negative bacteria | 1.6 - 3.2 | [9] |
| Methylparaben | Gram-positive bacteria | 1.6 - 3.2 | [9] |
| Acylated methyl β-D-galactopyranoside | S. aureus | 312.5 | [10] |
| Acylated methyl β-D-galactopyranoside | C. albicans | 1250 (MFC) | [10] |
Note: Data for acylated derivatives of a closely related sugar ester is included to illustrate the principle of acylation enhancing antimicrobial activity.
Anti-inflammatory Activity
The anti-inflammatory properties of methyl salicylate, a structurally similar compound, and its derivatives have been well-documented.[10][11] These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[10][11][12] The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent inflammatory mediators.[13]
Table 3: Anti-inflammatory Activity of Methyl Salicylate Derivatives
| Compound | Assay | Metric | Result | Reference |
| Methyl Salicylate Glycoside (J12122) | NO production in LPS-stimulated RAW 264.7 cells | Inhibition at 3.0 µg/mL | 56.20% | [12] |
| Methyl Salicylate Glycoside (J12123) | NO production in LPS-stimulated RAW 264.7 cells | Inhibition at 3.0 µg/mL | 51.72% | [12] |
| Methyl Salicylate Derivative (M16) | TNF-α release in LPS-stimulated RAW264.7 macrophages | Inhibition | Dose-dependent | [10][11] |
| Methyl Salicylate Derivative (M16) | IL-6 release in LPS-stimulated RAW264.7 macrophages | Inhibition | Dose-dependent | [10][11] |
| Methyl Salicylate 2-O-β-d-lactoside (MSL) | COX-1 Inhibition | IC₅₀ | 22.7 µM | [13][14] |
| Methyl Salicylate 2-O-β-d-lactoside (MSL) | COX-2 Inhibition | IC₅₀ | 5.58 µM | [13][14] |
Experimental Protocols
Detailed methodologies for the key assays cited in the evaluation of the biological activities of these compounds are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method to determine the in vitro antioxidant activity of pure compounds and extracts.
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical. This reduces the radical to its non-radical form, resulting in a color change from purple to yellow, which is measured spectrophotometrically.[3][15]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Store this solution in the dark.[3]
-
Prepare a series of concentrations of the test compound (acylated and non-acylated methyl hydroxybenzoates) and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
-
Assay:
-
In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution.
-
Add the DPPH solution to each well/cuvette and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[15]
-
Measure the absorbance at a wavelength of approximately 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[6]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16][17] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[16][17]
Procedure:
-
Cell Culture:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Expose the cells to various concentrations of the test compounds (acylated and non-acylated methyl hydroxybenzoates) for a specific duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Remove the treatment medium and add a fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
Incubate the plate for a few hours (e.g., 2-4 hours) at 37°C to allow for the formation of formazan crystals.[16]
-
-
Solubilization and Measurement:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[16]
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) can be calculated from the dose-response curve.
-
Griess Assay for Nitric Oxide (NO) Production
This assay is used to quantify nitrite levels in biological samples as an indirect measure of nitric oxide production, a key mediator in inflammation.
Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound. The intensity of the color is proportional to the nitrite concentration and is measured spectrophotometrically.[18][19][20]
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatants after treating cells (e.g., RAW 264.7 macrophages) with an inflammatory stimulus (e.g., LPS) and the test compounds.
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
-
Griess Reaction:
-
In a 96-well plate, add the cell culture supernatants and the nitrite standards.
-
Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution) to each well.[18][20]
-
Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.[20]
-
-
Measurement:
-
Measure the absorbance at a wavelength of approximately 540 nm.
-
-
Calculation:
-
Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
The percentage of inhibition of NO production can be calculated relative to the stimulated control.
-
Signaling Pathways and Mechanisms of Action
The enhanced biological activities of acylated methyl hydroxybenzoates can be attributed to their modulation of key cellular signaling pathways.
Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress.[21][22] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[21] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription.[22] These genes encode for protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). The potential of methyl hydroxybenzoate derivatives to activate this pathway underscores their antioxidant capabilities.[7]
Caption: The Nrf2 antioxidant response pathway.
NF-κB Inflammatory Pathway
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[1][23] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins.[23] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.[1][23] In the nucleus, NF-κB binds to specific DNA sequences to promote the expression of pro-inflammatory genes, including TNF-α, IL-6, and COX-2.[23] The ability of methyl salicylate derivatives to inhibit the production of these inflammatory mediators suggests that they may interfere with the NF-κB signaling pathway.[10][11]
Caption: The NF-κB inflammatory signaling pathway.
Conclusion
The acylation of methyl hydroxybenzoates represents a promising strategy for enhancing their biological activities. By increasing lipophilicity, acylation can potentially lead to improved cellular uptake and more potent antioxidant, antimicrobial, and anti-inflammatory effects. While direct comparative data on a single acylated methyl hydroxybenzoate versus its non-acylated parent is an area for future research, the evidence from structurally related compounds strongly supports the therapeutic potential of this chemical modification. Further investigation into the synthesis and biological evaluation of a focused library of acylated methyl hydroxybenzoates is warranted to fully elucidate their structure-activity relationships and potential applications in drug development.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sources and relative stabilities of acylated and nonacylated anthocyanins in beverage systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijfans.org [ijfans.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Methyl salicylate lactoside inhibits inflammatory response of fibroblast-like synoviocytes and joint destruction in collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. benchchem.com [benchchem.com]
- 19. Protocol Griess Test [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Methyl 4-acetamido-2-hydroxybenzoate
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Methyl 4-acetamido-2-hydroxybenzoate (CAS No. 4093-28-1), fostering a culture of safety and operational excellence.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets, this compound is harmful to aquatic life with long-lasting effects. Therefore, preventing its release into the environment is a primary concern.
Personal Protective Equipment (PPE):
Proper PPE is non-negotiable. When handling this compound, always use the following:
-
Eye Protection: Wear safety glasses with side shields or goggles.[1]
-
Hand Protection: Wear protective gloves.
-
Skin and Body Protection: Wear protective clothing to prevent skin contact.[1]
-
Respiratory Protection: In case of dust formation, a dust mask or an approved respirator should be worn.[1][2]
Always work in a well-ventilated area, and ensure that eyewash stations and safety showers are readily accessible.[1][2]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous waste. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must consult local, regional, and national regulations for complete and accurate classification.[2][3]
For Small Quantities (Research & Development Scale):
-
Collection:
-
Carefully sweep up the solid material, avoiding dust formation.[2]
-
Place the collected solid into a suitable, clearly labeled, and sealed container for disposal.
-
-
Waste Container Labeling:
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number: "4093-28-1".
-
Indicate the associated hazards (e.g., "Harmful to Aquatic Life").
-
-
Storage:
-
Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[2]
-
For Larger Quantities (Pilot Plant or Manufacturing Scale):
The procedure for larger quantities is similar but requires more stringent controls to manage the increased risk.
-
Containment and Collection:
-
If a spill occurs, collect the spillage to prevent environmental release.
-
Use non-sparking tools and explosion-proof equipment if there is a risk of dust explosion.[1]
-
Transfer the material into approved, sealed, and properly labeled containers.
-
-
Waste Manifesting:
-
Larger quantities of hazardous waste will require a hazardous waste manifest for transportation and disposal, in accordance with regulatory requirements.
-
-
Professional Disposal:
-
Engage a certified environmental services company for the transportation and disposal of the waste at an approved waste disposal plant.[4]
-
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 4093-28-1 | [5] |
| Molecular Formula | C₁₀H₁₁NO₄ | [6] |
| Molecular Weight | 209.20 g/mol | [5] |
| Melting Point | 125 °C | [1] |
| Flash Point | 168 °C | [1] |
| Partition Coefficient (log Pow) | 1.98 | [1] |
Experimental Workflow and Logical Relationships
To provide a clear visual guide, the following diagrams illustrate the key workflows and logical relationships in the proper handling and disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Logical relationship between hazard and control measures.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 4-acetamido-2-hydroxybenzoate
For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of Methyl 4-acetamido-2-hydroxybenzoate (CAS No. 4093-28-1). Researchers, scientists, and drug development professionals are advised to adhere strictly to these guidelines to ensure a safe laboratory environment.
This compound, a reagent utilized in pharmaceutical synthesis, requires careful handling to mitigate potential risks. While detailed hazard information for this specific compound is not extensively documented, adherence to best practices for handling similar chemical compounds is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The following table outlines the recommended personal protective equipment to be used when handling this compound. These recommendations are based on available safety data for the compound and related chemical structures.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield may be required in situations with a higher risk of splashing. | Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or protective clothing is mandatory to prevent skin contact. | Gloves should be inspected for integrity before each use. |
| Respiratory | A dust respirator or a NIOSH-approved respirator should be used if dust is generated. In case of inadequate ventilation, a self-contained breathing apparatus (SCBA) may be necessary. | Follow the OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents. The following step-by-step operational plan provides a framework for safe handling.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly closed when not in use.
2. Handling and Use:
-
All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.
-
Ensure that an eyewash station and a safety shower are readily accessible.
-
Wear the appropriate personal protective equipment as detailed in the table above.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the area where the chemical is handled.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.
3. Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1]
-
Clean the spill area with soap and water.
4. Disposal:
-
Dispose of waste material, including contaminated PPE and empty containers, in accordance with all applicable federal, state, and local environmental regulations.
-
Do not dispose of the chemical down the drain.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Experimental Protocol: General Weighing Procedure
This protocol outlines a standard procedure for weighing solid this compound to minimize exposure.
-
Preparation: Don all required PPE. Ensure the analytical balance is clean, calibrated, and located inside a chemical fume hood or a ventilated enclosure.
-
Taring: Place a clean, dry weighing vessel (e.g., weigh boat or vial) on the balance pan and tare the balance.
-
Dispensing: Carefully transfer the desired amount of this compound from the stock container to the weighing vessel using a clean spatula. Avoid generating dust.
-
Measurement: Record the weight.
-
Closure: Securely close the stock container immediately after dispensing.
-
Cleanup: Clean the spatula and any minor spills within the weighing area. Dispose of any contaminated wipes as chemical waste.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
